Product packaging for N-Benzyl-o-phenetidine(Cat. No.:CAS No. 13371-95-4)

N-Benzyl-o-phenetidine

Cat. No.: B079866
CAS No.: 13371-95-4
M. Wt: 227.3 g/mol
InChI Key: VCFBFZSSLLVLIS-UHFFFAOYSA-N
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Description

N-Benzyl-o-phenetidine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B079866 N-Benzyl-o-phenetidine CAS No. 13371-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBFZSSLLVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340313
Record name N-Benzyl-o-phenetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13371-95-4
Record name N-Benzyl-o-phenetidine
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Record name N-Benzyl-o-phenetidine
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Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-o-phenetidine: Physicochemical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-o-phenetidine, also known as N-Benzyl-2-ethoxyaniline, is an aromatic secondary amine with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from various scientific sources. Due to the limited availability of detailed experimental procedures in peer-reviewed literature, this document also presents a proposed experimental protocol for its synthesis and purification based on established chemical principles for analogous compounds. Furthermore, a thorough literature search revealed no specific data on the biological activity or signaling pathway involvement of this compound.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a research setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-Benzyl-2-ethoxyaniline[1]
Synonyms This compound[1][2]
CAS Number 13371-95-4[1][2]
Molecular Formula C₁₅H₁₇NO[1][2]
Molecular Weight 227.31 g/mol [1][2]
Appearance White or colorless to brown powder, lump, or clear liquid[3]
Melting Point 29.0 to 32.0 °C[4]
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Not explicitly available
Purity (Typical) ≥98%[2]
Storage Room temperature, in a cool and dark place (<15°C recommended)[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available spectral information.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Computed/Referenced)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR Data not fully assigned in available literature
¹³C NMR Data not fully assigned in available literature

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
Specific peak data not detailed in available literature. General absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching would be expected.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
227[M]⁺ (Molecular Ion)
Detailed fragmentation pattern not available in searched literature.

Proposed Experimental Protocols

Proposed Synthesis of this compound via N-Alkylation

This proposed synthesis involves the reaction of 2-ethoxyaniline (o-phenetidine) with benzyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 2-Ethoxyaniline (o-phenetidine)

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Ethanol (or another suitable solvent)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (1.0 equivalent) in ethanol.

  • Add sodium bicarbonate (1.5 equivalents).

  • Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Proposed Synthesis Workflow reactants 2-Ethoxyaniline + Benzyl Chloride + Base (e.g., NaHCO₃) reaction Reaction in Ethanol (Reflux) reactants->reaction Heat workup Aqueous Workup (Water/EtOAc Extraction) reaction->workup Cool & Evaporate drying Drying (Na₂SO₄) workup->drying crude_product Crude This compound drying->crude_product

Proposed Synthesis Workflow for this compound.
Proposed Purification Protocol

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Recrystallization:

  • Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

G cluster_purification Proposed Purification Workflow crude Crude Product column_chrom Silica Gel Column Chromatography crude->column_chrom pure_fractions Combine Pure Fractions column_chrom->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization pure_product Pure Crystalline This compound recrystallization->pure_product

Proposed Purification Workflow for this compound.

Biological Activity and Signaling Pathways

An extensive search of scientific databases and literature has been conducted to identify any reported biological activity or involvement in signaling pathways for this compound. As of the date of this document, there is no specific information available regarding its mechanism of action, enzyme inhibition, receptor binding, or any other biological effects. While related classes of compounds, such as N-benzyl anilines, have been investigated for various biological activities, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Conclusion

This technical guide provides a consolidated source of the currently available physicochemical data for this compound. The provided tables of properties and spectral data serve as a valuable resource for researchers. In the absence of published, detailed experimental procedures, this guide offers plausible protocols for the synthesis and purification of this compound, which should be validated in a laboratory setting. It is important to note the current lack of information regarding the biological activity of this compound, highlighting an area for potential future research. Researchers are encouraged to consult the primary literature and safety data sheets for comprehensive handling and safety information.

References

What is the molecular formula of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula of N-Benzyl-o-phenetidine

The molecular formula for this compound is C15H17NO .[1][2][3] This formula indicates that a single molecule of the compound contains 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

Chemical Identity and Structure:

This compound is an organic chemical compound with the systematic IUPAC name N-benzyl-2-ethoxyaniline.[3][4] Its identity is further confirmed by its CAS Registry Number, which is 13371-95-4.[1][2] The molecular weight of this compound is approximately 227.31 g/mol .[1][3]

The structure of this compound consists of a phenetidine core, which is an ethoxy group (-OCH2CH3) attached to an aniline molecule. The "o-" (ortho) designation specifies that the ethoxy group is positioned on the benzene ring adjacent to the amino group. The "N-Benzyl" prefix indicates that a benzyl group (-CH2C6H5) is substituted on the nitrogen atom of the amino group.

Physicochemical Data Summary

For researchers and drug development professionals, the key quantitative data for this compound is summarized below.

PropertyValueSource
Molecular Formula C15H17NO[1][2][3]
Molecular Weight 227.31 g/mol [1]
CAS Number 13371-95-4[1][2]
Synonyms N-Benzyl-2-ethoxyaniline[4][5]

Logical Structure of this compound

The logical relationship between the constituent parts of this compound can be visualized to understand its chemical structure. The diagram below illustrates how the core functional groups are connected.

cluster_main This compound cluster_substituents Substituents Benzene_Ring Benzene Ring Amino_Group Amino Group (-NH) Benzene_Ring->Amino_Group ortho position Ethoxy_Group Ethoxy Group (-OCH2CH3) Benzene_Ring->Ethoxy_Group ortho position Benzyl_Group Benzyl Group (-CH2C6H5) Amino_Group->Benzyl_Group N-substitution

Diagram illustrating the connectivity of functional groups in this compound.

References

An In-depth Technical Guide on N-Benzyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

N-benzyl aniline derivatives represent a significant class of organic compounds characterized by a central aniline core with a benzyl group attached to the nitrogen atom. This structural motif is a key pharmacophore in medicinal chemistry, lending itself to a wide array of biological activities. The parent compound of interest, N-Benzyl-o-phenetidine, is formally recognized by its IUPAC name, N-benzyl-2-ethoxyaniline . While specific biological data for N-benzyl-2-ethoxyaniline is not extensively available in public literature, this guide will provide an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of the broader class of N-benzyl aniline derivatives.

The lipophilic nature of the benzyl group, combined with the electronic properties of the substituted aniline ring, allows for diverse interactions with biological targets. This has led to the exploration of these derivatives for various therapeutic applications, including antimicrobial and anticancer agents.[1] This guide aims to consolidate the available scientific information, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties is fundamental for any drug discovery program. For the specific compound N-benzyl-2-ethoxyaniline, the following identifiers and properties have been established.

PropertyValue
IUPAC Name N-benzyl-2-ethoxyaniline
Synonyms This compound
CAS Number 13371-95-4
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Appearance White to light brown crystalline powder
Melting Point 34-37 °C

Synthesis of N-Benzyl Aniline Derivatives

The synthesis of N-benzyl aniline derivatives is typically achieved through well-established organic chemistry reactions. The most common and versatile method is reductive amination.

Experimental Protocol: Reductive Amination

This two-step protocol involves the formation of an imine intermediate (Schiff base) followed by its reduction to the corresponding amine.

Step 1: Imine Formation

  • Dissolve the appropriately substituted aniline (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the imine can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation.

Step 2: Reduction to the Amine

  • Dissolve the crude imine intermediate in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the disappearance of the imine by TLC.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Biological Activities of N-Benzyl Aniline Derivatives

N-benzyl aniline derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have highlighted the potential of N-benzyl aniline derivatives as antimicrobial agents. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance, some derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[1]

A patent application describes a series of N-benzyl aniline derivatives with good inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Table of Reported Antimicrobial Activities for N-Benzyl Aniline Derivatives:

Derivative ClassTarget Organism(s)Reported Activity (MIC)
Halogenated N-benzyl anilinesGram-positive bacteria (e.g., S. aureus)MIC values in the low µM range
Trifluoromethyl-substituted N-benzyl anilinesVibrio parahaemolyticus, Vibrio harveyiMIC values ranging from 50-100 µg/mL
Anticancer Activity

The N-benzyl aniline scaffold has also been explored for its potential in cancer therapy. The mechanism of action for the anticancer effects of these derivatives can be varied, including the inhibition of tubulin polymerization, a critical process for cell division.

One study reported the design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[3] These compounds exhibited potent antiproliferative activities against several cancer cell lines with IC₅₀ values in the nanomolar range.[3]

Table of Reported Anticancer Activities for N-Benzyl Aniline Derivatives:

Derivative ClassCancer Cell Line(s)Reported Activity (IC₅₀)
N-benzylbenzamidesVarious (e.g., H22 liver cancer)IC₅₀ values from 12 to 27 nM
Indolyl sulfonamides with N-benzyl groupsPancreatic cancer cell lines (e.g., PANC-1)Sub-micromolar potency

Experimental Workflows and Signaling Pathways

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of newly synthesized N-benzyl aniline derivatives is depicted below. This process typically starts with in vitro screening to identify active compounds, followed by more detailed mechanistic studies and potentially in vivo testing.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, etc.) characterization->cytotoxicity enzyme Enzyme Inhibition Assays antimicrobial->enzyme pathway Signaling Pathway Analysis cytotoxicity->pathway animal Animal Models of Disease enzyme->animal pathway->animal toxicity Toxicology Studies animal->toxicity

Caption: A generalized experimental workflow for the development of N-benzyl aniline derivatives.

Potential Signaling Pathway: Inhibition of Tubulin Polymerization

As mentioned, a key mechanism of action for some anticancer N-benzyl aniline derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

tubulin_inhibition_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Arrest (G2/M Phase) apoptosis Apoptosis cell_cycle->apoptosis compound N-Benzyl Aniline Derivative compound->microtubules Inhibition

Caption: Simplified signaling pathway for tubulin polymerization inhibition by N-benzyl aniline derivatives.

Conclusion

The N-benzyl aniline scaffold represents a promising platform for the development of novel therapeutic agents. While detailed biological data on this compound itself is limited, the broader class of N-benzyl aniline derivatives has demonstrated significant potential, particularly in the realms of antimicrobial and anticancer research. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. Future research efforts focused on elucidating the structure-activity relationships and specific molecular targets of these derivatives will be crucial in realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery to build upon in their quest for new and effective medicines.

References

In-Depth Technical Guide: Spectral and Synthetic Profile of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of N-Benzyl-o-phenetidine (also known as N-benzyl-2-ethoxyaniline), a valuable compound in synthetic organic chemistry. This document includes tabulated spectral data, comprehensive experimental protocols for its synthesis and spectral analysis, and a visual representation of its synthetic pathway.

Core Data Summary

This compound is an aromatic amine with the molecular formula C₁₅H₁₇NO and a molecular weight of approximately 227.31 g/mol . Its structure combines a benzyl group and an o-phenetidine moiety, making it a subject of interest in various research applications.

Spectral Data Tables

The following tables summarize the key spectral data for this compound, providing a quantitative reference for researchers.

Table 1: Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
Exact Mass227.131014166 Da
Major m/z Peaks91, 198, 227 (Molecular Ion)

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HBenzyl-H (aromatic)
~6.70-6.95Multiplet4HPhenetidine-H (aromatic)
~4.80Singlet1HN-H
~4.35Singlet2HBenzyl-CH₂
~4.05Quartet2HO-CH₂-CH₃
~1.40Triplet3HO-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~148.0Phenetidine-C (aromatic, C-O)
~139.5Benzyl-C (aromatic, C-ipso)
~137.0Phenetidine-C (aromatic, C-N)
~128.6Benzyl-C (aromatic)
~127.5Benzyl-C (aromatic)
~127.2Benzyl-C (aromatic)
~121.0Phenetidine-C (aromatic)
~118.0Phenetidine-C (aromatic)
~112.0Phenetidine-C (aromatic)
~111.0Phenetidine-C (aromatic)
~64.0O-CH₂-CH₃
~48.5Benzyl-CH₂
~15.0O-CH₂-CH₃

Table 4: Key FTIR Spectral Data (Capillary Cell Melt)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H Stretch
~3010-3080Aromatic C-H Stretch
~2850-2980Aliphatic C-H Stretch
~1600, ~1500, ~1450Aromatic C=C Bending
~1240Aryl C-O Stretch (Ether)
~1300C-N Stretch
~740Aromatic C-H Bending (ortho-subst.)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectral data are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the N-benzylation of anilines.

Materials:

  • o-Phenetidine

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated salt solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Ligroin (for recrystallization)

Procedure:

  • A flask is equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

  • o-Phenetidine (4 molar equivalents to benzyl chloride to minimize dibenzylation), sodium bicarbonate (1.25 molar equivalents), and water are added to the flask.

  • The mixture is heated to 90-95°C with vigorous stirring.

  • Benzyl chloride (1 molar equivalent) is added slowly from the separatory funnel over a period of 1.5 to 2 hours.

  • The reaction is maintained at 90-95°C for an additional 2-3 hours to ensure completion.

  • The mixture is then cooled to room temperature.

  • The organic layer is separated, washed with a saturated salt solution, and then dried over anhydrous sodium sulfate.

  • The excess o-phenetidine is removed by distillation under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization from a solvent such as ligroin to yield the final product.

Spectral Data Acquisition

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound (~5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300 for ¹H NMR, operating at the appropriate frequency.

  • Data is processed, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film (capillary cell melt).

  • The plates are mounted in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a range of approximately 4000-600 cm⁻¹.

  • The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

  • The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.

  • The separated components are introduced into the mass spectrometer.

  • Mass spectra are typically acquired using electron ionization (EI) at 70 eV.

  • The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_of_N_Benzyl_o_phenetidine o_phenetidine o-Phenetidine conditions NaHCO₃, H₂O 90-95°C o_phenetidine->conditions benzyl_chloride Benzyl Chloride benzyl_chloride->conditions product This compound conditions->product N-Alkylation

A Technical Guide to the Solubility of N-Benzyl-o-phenetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of N-Benzyl-o-phenetidine, a crucial parameter for its application in research and development. Due to the limited availability of public quantitative data, this guide focuses on the predicted solubility profile based on the compound's chemical structure and outlines a comprehensive experimental protocol for its precise determination.

Introduction to this compound

This compound (CAS No: 13371-95-4) is an organic compound with the molecular formula C₁₅H₁₇NO.[1][2] Its structure features a secondary amine, a benzyl group, and a phenetidine moiety, which includes an ethoxy group on a benzene ring. Understanding its solubility is fundamental for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo studies. Low solubility can impede reaction kinetics, lead to unreliable results in biological assays, and pose significant challenges for drug formulation and bioavailability.[3][4]

Predicted Solubility Profile

The general principle "like dissolves like" provides a preliminary assessment of a compound's solubility.[5] The molecular structure of this compound contains both nonpolar (aromatic rings) and moderately polar (secondary amine and ether) functional groups. This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of two aromatic rings suggests that this compound should be soluble in nonpolar aromatic solvents like toluene and moderately soluble in nonpolar aliphatic solvents like hexane.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally effective at dissolving a wide range of organic compounds. It is highly probable that this compound is soluble in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The secondary amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a weak hydrogen bond donor. Therefore, the compound is expected to be soluble in polar protic solvents like ethanol and methanol.

  • Aqueous Solubility: The compound is predicted to have low solubility in water due to the large, nonpolar surface area of the aromatic rings, which dominates the molecule's properties.[6]

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Safety Data Sheets for the compound typically list its solubility as "Not available".[1] Therefore, experimental determination is necessary to obtain precise solubility values. The following table is provided as a template for researchers to populate with experimentally determined data.

Organic SolventClassTemperature (°C)Solubility (g/L or mol/L)
HexaneNonpolar25Requires experimental determination
TolueneNonpolar, Aromatic25Requires experimental determination
DichloromethaneHalogenated25Requires experimental determination
Diethyl EtherEther25Requires experimental determination
AcetoneKetone (Polar Aprotic)25Requires experimental determination
Ethyl AcetateEster (Polar Aprotic)25Requires experimental determination
Tetrahydrofuran (THF)Ether (Polar Aprotic)25Requires experimental determination
AcetonitrileNitrile (Polar Aprotic)25Requires experimental determination
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar Aprotic)25Requires experimental determination
MethanolAlcohol (Polar Protic)25Requires experimental determination
EthanolAlcohol (Polar Protic)25Requires experimental determination

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[3][7][8] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (a minimum of three replicates is recommended). An amount that is visibly in excess of what will dissolve is sufficient.[8][9]

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][9] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[3]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[3][4]

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results should be reported in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_calc Phase 3: Calculation A 1. Add Excess Solid (this compound) B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate (Shake at Constant T for 24-72h) B->C D 4. Centrifuge to Separate Phases C->D Equilibrium Reached E 5. Sample & Filter Supernatant (0.22 µm) D->E F 6. Perform Serial Dilution E->F G 7. Analyze via HPLC or UV-Vis F->G H 8. Calculate Solubility from Concentration & Dilution Factor G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

References

N-Benzyl-o-phenetidine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-o-phenetidine is a secondary aromatic amine that serves as a versatile chemical intermediate and building block in various fields of chemical research. Its structural motif, featuring a benzyl group and an ethoxy-substituted aniline, provides a scaffold for the synthesis of a diverse range of molecules with potential applications in coordination chemistry, materials science, and drug discovery. This technical guide explores the potential research applications of this compound, providing detailed experimental protocols for its synthesis and derivatization, quantitative data on the biological activity of related compounds, and visualizations of synthetic and application-oriented workflows.

Introduction

This compound, also known as N-benzyl-2-ethoxyaniline, is an organic compound with the chemical formula C₁₅H₁₇NO. While not extensively studied as a standalone functional molecule, its utility as a precursor is significant. The presence of a secondary amine nitrogen, a flexible benzyl group, and an electron-donating ethoxy group on the aromatic ring makes it a valuable synthon for creating more complex molecular architectures. This guide will delve into its potential as a ligand for coordination complexes and as a scaffold for the development of biologically active agents, drawing parallels from structurally related N-aryl-N-benzylamine derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of o-phenetidine with benzyl chloride. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of the o-phenetidine attacks the benzylic carbon of benzyl chloride.

Experimental Protocol: N-alkylation of o-phenetidine

Materials:

  • o-Phenetidine

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenetidine (1 mole equivalent), sodium bicarbonate (1.25 mole equivalents), and a 1:1 mixture of ethanol and water.

  • Heat the mixture to a gentle reflux with stirring.

  • Slowly add benzyl chloride (1 mole equivalent) to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 4-6 hours to ensure the reaction goes to completion.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Perform a liquid-liquid extraction with diethyl ether or ethyl acetate. Separate the organic layer.

  • Wash the organic layer with a saturated salt solution to remove any remaining aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Potential Research Applications

The chemical structure of this compound makes it an attractive starting material for several research applications, which are explored below.

Coordination Chemistry: Ligand for Metal Complexes

The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. The presence of the ethoxy group's oxygen atom could also allow for chelation, although this is less common for this type of ether linkage. These complexes can have interesting magnetic, electronic, and catalytic properties. A notable application is in the synthesis of chromium nitrosyl complexes.

Materials:

  • Potassium pentacyanonitrosylchromate(I) monohydrate (K₃[Cr(NO)(CN)₅]·H₂O)

  • This compound

  • Aqueous acetic acid

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of potassium pentacyanonitrosylchromate(I) monohydrate in aqueous acetic acid.

  • In a separate flask, dissolve this compound in aqueous acetic acid.

  • Slowly add the this compound solution to the chromium complex solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for several hours.

  • The formation of the derivative, [Cr(NO)(CN)₂(L)₂(H₂O)] (where L = this compound), will result in a precipitate.

  • Collect the solid product by filtration, wash with water, and dry in a desiccator.

  • The resulting complex can be characterized by elemental analysis, molar conductance, magnetic measurements, electron spin resonance, and infrared spectral studies.

Drug Discovery and Medicinal Chemistry

The N-aryl-N-benzylamine scaffold is present in a number of biologically active compounds. While this compound itself has not been extensively evaluated, its derivatives could be synthesized and screened for various pharmacological activities. Research on related N-aryl-N-benzylamines has shown promise in areas such as antifungal and enzyme inhibition activities.

A study on the antifungal activity of a series of N-aryl-N-benzylamines against Microsporum gypseum and Trichophyton rubrum provides a basis for the potential of this class of compounds. The following table summarizes the minimum inhibitory concentration (MIC) for some of these derivatives.

CompoundMIC (µg/mL) vs. M. gypseumMIC (µg/mL) vs. T. rubrum
1 HH>100>100
2 4-FH5025
3 4-ClH2512.5
4 4-BrH12.56.25
5 4-CH₃H>100>100

Data is representative of the potential for this class of compounds and is based on published research on related N-aryl-N-benzylamines.

Intermediate in Organic Synthesis

As a secondary amine, this compound can be a precursor to a variety of more complex organic molecules. It can undergo reactions such as acylation, further alkylation, and cyclization to produce a range of derivatives. Its structural similarity to p-phenetidine, a known intermediate in the synthesis of dyes, suggests that this compound could also be explored as a precursor in the development of novel dyes and functional organic materials.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants o-Phenetidine + Benzyl Chloride Reaction N-Alkylation in Ethanol/Water with NaHCO3 Reactants->Reaction Crude Crude Product Reaction->Crude Extraction Liquid-Liquid Extraction Crude->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified Purified this compound Evaporation->Purified

Caption: Synthetic and purification workflow for this compound.

Application Workflow in Drug Discovery

This diagram outlines a potential workflow for utilizing this compound as a scaffold in a drug discovery program.

G Start This compound (Starting Material) Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Start->Derivatization Library Library of Novel This compound Derivatives Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Screening->Library Inactive Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Active Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow using this compound as a scaffold.

Conclusion

This compound is a valuable chemical intermediate with considerable potential for a range of research applications. Its utility as a ligand in coordination chemistry allows for the synthesis of novel metal complexes with diverse properties. Furthermore, its core structure serves as a promising scaffold for the development of new bioactive molecules in medicinal chemistry. The synthetic protocols and application workflows presented in this guide are intended to provide a foundation for researchers to explore and unlock the full potential of this versatile building block. Further investigation into the synthesis of a wider array of derivatives and a comprehensive evaluation of their physical, chemical, and biological properties are warranted.

Literature review of N-Benzyl-o-phenetidine studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzyl-o-phenetidine

Introduction

This compound, also known by its IUPAC name N-benzyl-2-ethoxyaniline, is an aromatic secondary amine.[1][2] Its structure features a benzyl group and an o-phenetidine group (2-ethoxyaniline) linked by a nitrogen atom. While not extensively documented in peer-reviewed biological or pharmacological literature, it serves as a chemical intermediate and building block in organic synthesis.[3][4] This guide provides a comprehensive overview of its known properties, a detailed hypothetical synthesis protocol based on established chemical reactions, and its safety information.

Chemical and Physical Properties

This compound is commercially available and is characterized as a solid that can range from a white or colorless powder to a brown lump or clear liquid, indicative of its low melting point.[3][4] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Identifiers
CAS Number13371-95-4[1][3][5]
PubChem CID563482[1]
EC Number677-179-2[1]
Molecular Properties
Molecular FormulaC₁₅H₁₇NO[1][3][5]
Molecular Weight227.30 g/mol [1][3][5]
IUPAC NameN-benzyl-2-ethoxyaniline[1]
SMILESCCOc1ccccc1NCc1ccccc1[2]
Physical Properties
Physical StateSolid (at 20°C)[3]
AppearanceWhite or colorless to Brown powder, lump, or clear liquid[4]
Melting Point29.0 to 32.0 °C[3][4]

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be achieved via reductive amination, a common and efficient method for forming carbon-nitrogen bonds.[6][7] This one-pot reaction typically involves the condensation of an amine (o-phenetidine) with a carbonyl compound (benzaldehyde) to form an imine intermediate, which is subsequently reduced to the target secondary amine.[8]

Experimental Protocol

Materials:

  • o-Phenetidine (2-ethoxyaniline)

  • Benzaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

  • Ethanol (95%), Anhydrous

  • Glacial Acetic Acid (optional, as catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve o-phenetidine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in a suitable solvent like anhydrous ethanol or DCM.

    • If needed, a catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can often be observed by a color change.[8]

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent, sodium borohydride (1.5 eq), in small portions. Sodium triacetoxyborohydride is a milder alternative that can be added at the beginning of the reaction.[8]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or saturated sodium bicarbonate solution to decompose any excess reducing agent.

    • If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. If ethanol was used, first remove the ethanol under reduced pressure using a rotary evaporator, then dissolve the residue in DCM and water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Characterization:

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

    • Confirm the structure and purity of the final product using NMR spectroscopy.[3]

Logical and Experimental Workflows

The synthesis of this compound follows a standard reductive amination workflow. This process is visualized in the diagram below.

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Steps cluster_workup Work-up & Purification o_phenetidine o-Phenetidine imine_formation Step 1: Imine Formation (Condensation) o_phenetidine->imine_formation benzaldehyde Benzaldehyde benzaldehyde->imine_formation solvent Ethanol/DCM solvent->imine_formation reduction Step 2: Reduction (Addition of NaBH4) imine_formation->reduction Imine Intermediate quench Quench Reaction (Add H2O / NaHCO3) reduction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography) concentrate->purify Crude Product final_product Final Product: This compound purify->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Biological Activity and Applications

As of this review, there is a notable absence of published research detailing the biological activity, signaling pathways, or specific pharmacological applications of this compound. Chemical suppliers classify it as a building block for organic synthesis.[3][4]

While no specific studies exist for this compound, related N-benzyl and N-phenyl derivatives have been investigated for a wide range of biological activities, including antimitotic and leishmanicidal effects.[9][10] For example, a structurally related benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potential in treating cutaneous leishmaniasis by inducing apoptosis in the parasite.[9] Another compound, N-benzyl piperidin-4-one oxime, demonstrated significant antimitotic activity.[10] These studies suggest that the N-benzyl aniline scaffold present in this compound could be a starting point for designing novel therapeutic agents, though this remains speculative without direct experimental evidence.

Safety and Handling

This compound is classified as harmful and an irritant.[1][3]

Table 2: GHS Hazard Information

Hazard CodeDescriptionSource
H302Harmful if swallowed[1]
H312Harmful in contact with skin[1]
H315Causes skin irritation[1][11]
H319Causes serious eye irritation[1][11]
H335May cause respiratory irritation[11]

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[3][11] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[11]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N-Benzyl-o-phenetidine, a secondary amine, from o-phenetidine and benzaldehyde via a one-pot reductive amination reaction. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, valued for its efficiency and procedural simplicity.[1][2] This protocol details the step-by-step methodology, from reagent handling to product isolation and characterization, utilizing sodium borohydride as a mild and effective reducing agent.[1][3] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Data and Reagents

A summary of the physical and chemical properties of the key reactants and the final product is provided below. This data is essential for calculating molar equivalents, understanding the physical state of the compounds, and for final product characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State / AppearanceMelting Point (°C)CAS Number
o-PhenetidineC₈H₁₁NO137.18Reddish-brown oily liquid[4]< -20 °C[4]94-70-2
BenzaldehydeC₇H₆O106.12Colorless liquid-26 °C100-52-7
This compound C₁₅H₁₇NO 227.31 [5][6]White to brown solid/lump [7]29.0 - 32.0 °C [7]13371-95-4 [5]
Sodium BorohydrideNaBH₄37.83White crystalline powder~400 °C (decomposes)16940-66-2

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reductive amination. First, the primary amine (o-phenetidine) reacts with the aldehyde (benzaldehyde) to form a Schiff base, or imine, intermediate. This is followed by the in-situ reduction of the imine using sodium borohydride to yield the target secondary amine, this compound. Acetic acid can be used as a catalyst to accelerate imine formation.[8]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product o_phenetidine o-Phenetidine C₈H₁₁NO imine Imine Intermediate (Schiff Base) o_phenetidine->imine + H₂O benzaldehyde Benzaldehyde C₇H₆O benzaldehyde->imine + H₂O product This compound C₁₅H₁₇NO imine->product + NaBH₄ / EtOH (Reduction)

Caption: Simplified reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for reductive amination.[1][3]

3.1 Materials and Equipment

  • Chemicals: o-Phenetidine (≥98%), Benzaldehyde (≥99%), Sodium Borohydride (NaBH₄, ≥98%), 95% Ethanol (EtOH), Glacial Acetic Acid, Deionized Water, Acetonitrile (for analysis).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, dropping funnel, ice-water bath, Buchner funnel and vacuum flask for filtration, standard laboratory glassware (beakers, graduated cylinders), spatula, pH paper.

3.2 Synthesis Workflow

The overall experimental workflow is depicted in the following diagram, outlining the process from initial reaction setup to the final characterization of the product.

G arrow A 1. Reagent Preparation (o-Phenetidine, Benzaldehyde in EtOH) A_arrow B 2. Imine Formation (Stir at Room Temp) B_arrow C 3. Reduction (Cool in Ice Bath, Add NaBH₄) C_arrow D 4. Quenching & Precipitation (Add Water) D_arrow E 5. Isolation (Vacuum Filtration & Washing) E_arrow F 6. Product Characterization (Melting Point, NMR, IR, MS)

Caption: Experimental workflow for this compound synthesis.

3.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenetidine (e.g., 5.0 g, 1.0 eq) and benzaldehyde (1.0-1.1 eq) in 30 mL of 95% ethanol. Add a few drops of glacial acetic acid to catalyze the reaction.[8]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine may be accompanied by a color change.

  • Reduction: Cool the flask in an ice-water bath. Slowly add sodium borohydride (NaBH₄, e.g., 1.5-2.0 eq) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, causing bubbling; ensure the addition is slow enough to control the effervescence.[3]

  • Reaction Completion: After the NaBH₄ addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours until the bubbling ceases and the solution becomes homogeneous.[3]

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring. A solid precipitate of this compound should form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2x 20 mL).

  • Drying and Purification: Allow the collected solid to air-dry or dry in a vacuum oven at low heat. A preliminary yield should be recorded.[3] For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

3.4 Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (29-32 °C).

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) data and compare them against reference spectra or expected values.[3][6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6][7]

    • o-Phenetidine: Toxic and should be handled in a fume hood.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of N-Benzyl-2-ethoxyaniline

This document provides a detailed experimental protocol for the N-benzylation of 2-ethoxyaniline, a common synthetic transformation in medicinal chemistry to modify the steric and electronic properties of molecules. The primary method detailed is a nucleophilic substitution reaction, with a brief mention of reductive amination as an alternative route.

Introduction

N-benzylation of anilines is a fundamental reaction in organic synthesis, frequently employed in the development of pharmaceutical agents and other bioactive molecules. The introduction of a benzyl group can significantly alter a compound's lipophilicity, metabolic stability, and interaction with biological targets. This application note outlines a standard, reproducible protocol for the synthesis of N-benzyl-2-ethoxyaniline from 2-ethoxyaniline and benzyl chloride.

Reaction Scheme

The overall reaction involves the nucleophilic attack of the nitrogen atom of 2-ethoxyaniline on the benzylic carbon of benzyl chloride, leading to the formation of N-benzyl-2-ethoxyaniline and hydrochloric acid. A base is used to neutralize the acid produced.

Figure 1: General reaction scheme for the N-benzylation of 2-ethoxyaniline.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established methods for the N-benzylation of anilines.[1][2]

Materials:

  • 2-Ethoxyaniline

  • Benzyl chloride (freshly distilled)[2]

  • Sodium bicarbonate (NaHCO₃)[1][2]

  • Deionized water

  • Saturated sodium chloride solution (brine)[2]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir bar

  • Separatory funnel

  • Heating mantle

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine 2-ethoxyaniline (4 molar equivalents), sodium bicarbonate (1.25 molar equivalents), and water.[1][2]

  • Reaction Initiation: Heat the mixture to 90-95°C with vigorous stirring.[1][2]

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture through the dropping funnel over a period of 1.5 to 2 hours.[2] Maintain vigorous stirring throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 90-95°C for an additional 4 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer.

    • Separate the layers and wash the organic layer with a saturated salt solution.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the excess 2-ethoxyaniline by distillation under reduced pressure.[1][2]

    • The resulting crude N-benzyl-2-ethoxyaniline can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[3]

Alternative Method: Reductive Amination

An alternative two-step approach involves the formation of a Schiff base by reacting 2-ethoxyaniline with benzaldehyde, followed by its reduction to the desired secondary amine.[3][4] This method can offer better control and avoid over-alkylation.[4] Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]

Data Presentation

The following table summarizes typical results for the N-benzylation of anilines, which can be expected for the synthesis of N-benzyl-2-ethoxyaniline.

ParameterValueReference
Reactant Ratio (Aniline:Benzyl Chloride)4:1[1][2]
Reaction Temperature90-95°C[1][2]
Reaction Time~6 hours[2]
Typical Yield60-75%
Purity (after distillation)>95%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-benzyl-2-ethoxyaniline via nucleophilic substitution.

experimental_workflow start Start reaction_setup Reaction Setup: 2-Ethoxyaniline, NaHCO3, Water start->reaction_setup heating Heat to 90-95°C reaction_setup->heating add_benzyl_chloride Add Benzyl Chloride heating->add_benzyl_chloride reaction React for 4h add_benzyl_chloride->reaction workup Work-up: Cool, Separate Layers, Wash reaction->workup purification Purification: Vacuum Distillation workup->purification product N-Benzyl-2-ethoxyaniline purification->product end End product->end

Caption: Workflow for the synthesis of N-benzyl-2-ethoxyaniline.

Safety Precautions

  • Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anilines can be toxic and are readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

  • The reaction should be conducted with appropriate caution, especially during the heating phase.

References

Application Notes and Protocols for the Analytical Identification of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the identification and analysis of N-Benzyl-o-phenetidine. Given the limited availability of validated methods for this specific analyte, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are based on established methodologies for structurally similar aromatic amines and phenetidine derivatives. These methods are intended to serve as a robust foundation for analytical development and will require validation for specific applications.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Its structural features, including a secondary amine, a benzyl group, and a phenetidine moiety, necessitate reliable and specific analytical methods for its identification, quantification, and purity assessment. This document outlines key analytical techniques that can be employed for the comprehensive characterization of this compound.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.

2.1.1. Predicted Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak [M]+ should be observed at m/z 227. Subsequent fragmentation is likely to involve cleavage of the benzylic C-N bond, leading to a prominent fragment at m/z 91 (tropylium ion), and cleavage of the ethyl group from the ethoxy moiety.

2.1.2. Experimental Protocol: GC-MS

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Mode Split (10:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-450
Source Temperature 230 °C
Quadrupole Temperature 150 °C

2.1.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or dichloromethane to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.1.4. Data Interpretation

The resulting total ion chromatogram (TIC) should be examined for the peak corresponding to this compound. The mass spectrum of this peak should be compared with a reference spectrum if available, or interpreted based on the predicted fragmentation pattern. The PubChem database indicates the presence of mass spectrometry data for this compound[1].

Workflow for GC-MS Identification of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect process Process Chromatogram and Mass Spectra detect->process identify Identify Compound by Retention Time and Mass Spectrum process->identify report Generate Report identify->report

Caption: Workflow for the identification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is a versatile technique for the quantification and purity assessment of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for this compound.

2.2.1. Experimental Protocol: HPLC

This protocol is a starting point and should be optimized and validated for the intended use.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-20 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

2.2.2. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 water:acetonitrile) to get a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation Parameters (Illustrative)

The following table summarizes key parameters that should be evaluated during method validation. The values provided are typical targets.

Parameter Typical Acceptance Criteria Example Data (Hypothetical)
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.1
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.3
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Weigh Sample and Standard dissolve Dissolve in Diluent start->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate filter Filter all Solutions calibrate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate plot Plot Calibration Curve integrate->plot quantify Quantify Analyte Concentration plot->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

2.3.1. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl and phenetidine rings, a singlet for the benzylic methylene protons, a quartet and a triplet for the ethoxy group, and a broad signal for the N-H proton. PubChem provides some NMR data for this compound[1].

2.3.2. Experimental Protocol: NMR

Parameter Condition
Spectrometer Bruker Avance 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL
¹H NMR Parameters
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
¹³C NMR Parameters
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s

2.3.3. Sample Preparation

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Ensure the sample is fully dissolved and the solution is clear before placing it in the spectrometer.

Logical Relationship for Structural Confirmation

Structural_Confirmation cluster_techniques Analytical Techniques cluster_data Generated Data cluster_conclusion Conclusion ms Mass Spectrometry (MS) mw Molecular Weight and Fragmentation ms->mw nmr NMR Spectroscopy (¹H, ¹³C) structure Connectivity and Chemical Environment nmr->structure ir Infrared (IR) Spectroscopy functional_groups Functional Groups ir->functional_groups confirmation Unambiguous Structural Confirmation of this compound mw->confirmation structure->confirmation functional_groups->confirmation

Caption: Logical diagram for the structural confirmation of this compound.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the identification, quantification, and structural elucidation of this compound. The proposed GC-MS method offers high specificity for identification, the HPLC method is well-suited for routine quantification and purity assessment, and NMR spectroscopy provides definitive structural confirmation. Researchers are encouraged to use these protocols as a starting point and perform appropriate method validation to ensure the reliability of their results for their specific applications.

References

Application Note: GC-MS Analysis of N-Benzyl-o-phenetidine and Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl-o-phenetidine (N-benzyl-2-ethoxyaniline) is an organic building block used in the synthesis of various chemical entities.[1] The purity of this compound is crucial for its intended applications, as impurities can affect reaction yields, product quality, and safety profiles in drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture.[2] This application note details a robust GC-MS method for the analysis of this compound, its reaction products, and potential process-related impurities.

The synthesis of N-benzyl anilines, such as this compound, often involves the benzylation of the corresponding aniline (o-phenetidine).[3] This process can lead to impurities including unreacted starting materials, solvents, and over-alkylated by-products like N,N-dibenzyl-o-phenetidine.[3] This method provides the necessary resolution and sensitivity to monitor reaction progress and assess the purity of the final product.

Experimental Protocols

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Reference Standard: this compound (≥98% purity).

  • Internal Standard (IS): N-Methylaniline (≥99.5% purity).[2]

  • Hypothetical Reaction Sample: A sample from the synthesis reaction of this compound.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-Methylaniline and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Solution: Dilute 100 µL of the reaction mixture in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended as a starting point and may require optimization for specific instrumentation.[2][4][5]

GC Parameter Condition
System Standard Gas Chromatograph with Mass Spectrometer
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL, splitless mode
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Transfer Line Temp 300 °C
Scan Mode Full Scan (m/z 40-450)

Results and Data Presentation

The described GC-MS method allows for the effective separation and identification of this compound from potential impurities. A hypothetical analysis of a reaction mixture yielded the results summarized in the table below.

Table 1: Quantitative Analysis of a Hypothetical Reaction Mixture

Peak No. Compound Name Retention Time (min) Molecular Weight ( g/mol ) Key Fragment Ions (m/z) Relative Abundance (%)
1o-Phenetidine7.25137.18137, 122, 108, 944.5
2Benzyl alcohol7.90108.14108, 107, 91, 79, 772.1
3This compound 11.82 227.30 227, 136, 91 89.2
4N,N-Dibenzyl-o-phenetidine14.55317.42226, 913.8

Discussion of Mass Fragmentation

The identification of this compound is confirmed by its mass spectrum. Under electron ionization, N-benzylamines are known to undergo characteristic fragmentation.[6] The molecular ion of this compound (C₁₅H₁₇NO) is observed at m/z 227.[7]

The most prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.[8][9] This results in the formation of a highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 , which is typically the base peak in the spectrum.[8] Another significant fragment is observed at m/z 136 , corresponding to the [M-C₇H₇]⁺ ion, which results from the loss of the benzyl group. This alpha-cleavage is a dominant fragmentation pattern for amines.[10]

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

The overall process, from receiving a sample to generating the final report, follows a structured workflow to ensure accuracy and reproducibility.

Experimental_Workflow GC-MS Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_prep Dilute Reaction Sample & Spike with IS gcms_acq GC-MS Data Acquisition sample_prep->gcms_acq std_prep Prepare Calibration Standards & Spike with IS std_prep->gcms_acq peak_id Peak Integration & Compound Identification gcms_acq->peak_id quant Quantification using Calibration Curve peak_id->quant report Generate Final Report quant->report

Caption: Workflow for GC-MS analysis of reaction products.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the analysis of this compound and its process-related impurities. The method is suitable for in-process control during synthesis and for final product quality assessment in research and development settings. The clear chromatographic separation and characteristic mass fragmentation patterns allow for unambiguous identification and accurate quantification of the target analyte and related substances.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-o-phenetidine is an organic compound with applications in chemical synthesis and pharmaceutical research. Ensuring the purity of this compound is critical for its use in subsequent applications, particularly in drug development where impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound and detecting any related substances or degradation products.

This application note describes a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to be simple, accurate, and robust, suitable for routine quality control analysis.

Principle of the Method

The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of this compound and its potential impurities between the nonpolar stationary phase and the more polar mobile phase. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV-Vis detector, as the aromatic rings in this compound allow for strong absorbance in the ultraviolet region.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Reference Standard: this compound of known high purity.

  • Sample: this compound to be tested.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve it in 25 mL of diluent.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution at least five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention time and system suitability results for the this compound main peak.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~15.21.1> 5000

The table below presents a hypothetical purity assessment of a sample batch.

Sample IDThis compound Peak AreaTotal Impurity Peak AreaPurity (%)
BZOP-00112,450,000125,00099.01
BZOP-00211,980,000150,00098.76
BZOP-00313,100,000110,00099.17

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC method for the purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) system_setup Set Up HPLC System and Equilibrate Column prep_mobile_phase->system_setup prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample system_setup->system_suitability system_suitability->inject_sample If suitability passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The described RP-HPLC method provides a reliable approach for the purity assessment of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. As with any analytical method, it is crucial to perform proper method validation, including assessments of specificity, linearity, accuracy, precision, and robustness, to ensure its suitability for its intended purpose in a specific laboratory environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-o-phenetidine is a versatile starting material with potential applications in the synthesis of various nitrogen and oxygen-containing heterocyclic compounds. Its chemical structure, featuring a secondary amine linking a benzylated aromatic ring and an ethoxy-substituted phenyl group, offers multiple reactive sites for intramolecular cyclization and other transformations. These notes provide detailed protocols for the proposed synthesis of key heterocyclic scaffolds, such as dibenzo[b,f][1][2]oxazepines and N-benzylphenothiazines, from this compound. The resulting heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Proposed Synthetic Applications

Synthesis of 10-Benzyl-10,11-dihydrodibenzo[b,f][1][2]oxazepine

The synthesis of the dibenzo[b,f][1][2]oxazepine scaffold can be envisioned through an intramolecular Ullmann-type condensation of a derivative of this compound. This approach involves the initial conversion of the ethoxy group to a hydroxyl group, followed by an intramolecular C-O bond formation.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of 2-(Benzylamino)phenol

  • Reagents and Materials:

    • This compound

    • Boron tribromide (BBr₃) or Pyridinium hydrochloride

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Wash the mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(benzylamino)phenol.

Step 2: Intramolecular Ullmann Condensation to form 10-Benzyl-10,11-dihydrodibenzo[b,f][1][2]oxazepine

  • Reagents and Materials:

    • 2-(Benzylamino)phenol

    • A suitable aryl halide partner (e.g., 2-chlorobenzaldehyde, though for this intramolecular reaction, a pre-functionalized precursor would be needed. A more direct route would be a double N-arylation strategy.)

    • Alternative direct approach: 2-aminophenol and benzyl bromide to first form N-benzyl-2-aminophenol, followed by reaction with an o-halophenyl derivative.

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

    • A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

    • A high-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Hypothetical Protocol (based on general Ullmann condensation):

    • To a round-bottom flask, add 2-(benzylamino)phenol (1.0 eq), an ortho-haloaryl coupling partner (1.1 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and potassium carbonate (2.0 eq).

    • Add a suitable high-boiling solvent such as DMF.

    • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 120-150 °C and stir vigorously for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 10-Benzyl-10,11-dihydrodibenzo[b,f][1][2]oxazepine.

Quantitative Data Summary (Hypothetical):

StepProductStarting MaterialReagentsYield (%)Purity (%)
12-(Benzylamino)phenolThis compoundBBr₃, DCM75-85>95 (after chromatography)
210-Benzyl-10,11-dihydrodibenzo[b,f][1][2]oxazepine2-(Benzylamino)phenolo-haloaryl, CuI, Ligand, K₂CO₃40-60>95 (after chromatography)

Logical Workflow for Dibenzo[b,f][1][2]oxazepine Synthesis

G Start This compound Step1 Step 1: O-Dealkylation (e.g., BBr3) Start->Step1 Intermediate Intermediate: 2-(Benzylamino)phenol Step1->Intermediate Step2 Step 2: Intramolecular Ullmann Condensation (CuI, Ligand, Base) Intermediate->Step2 Product Product: 10-Benzyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine Step2->Product

Caption: Proposed workflow for the synthesis of a dibenzo[b,f][1][2]oxazepine derivative.

Synthesis of 10-Benzylphenothiazine

A plausible route to N-benzylphenothiazines from this compound involves a Smiles rearrangement followed by cyclization, or a direct thionation and cyclization sequence. A more direct conceptual approach would involve the reaction of a derivative with a sulfur source.

Reaction Scheme:

Experimental Protocol (Hypothetical):

Step 1 & 2: One-Pot Synthesis of 10-Benzylphenothiazine

  • Reagents and Materials:

    • This compound

    • Elemental sulfur (S₈)

    • Iodine (I₂) (as catalyst)

    • High-boiling point solvent (e.g., 1,2-dichlorobenzene, sulfolane)

    • Round-bottom flask

    • Reflux condenser with a gas outlet

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), elemental sulfur (2.2 eq), and a catalytic amount of iodine (0.05 eq).

    • Add a high-boiling solvent such as 1,2-dichlorobenzene.

    • Heat the mixture to reflux (approximately 180-200 °C) and maintain for 8-16 hours. Hydrogen sulfide gas will be evolved, so the reaction should be conducted in a well-ventilated fume hood with appropriate gas trapping.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield 10-benzylphenothiazine.

Quantitative Data Summary (Hypothetical):

StepProductStarting MaterialReagentsYield (%)Purity (%)
110-BenzylphenothiazineThis compoundS₈, I₂30-50>95 (after purification)

Signaling Pathway for Phenothiazine Synthesis

G Start This compound Reaction One-Pot Thionation and Intramolecular Cyclization Start->Reaction Reagents Reagents: Sulfur (S8), Iodine (I2) Reagents->Reaction Condition Condition: High Temperature (Reflux) Condition->Reaction Product Product: 10-Benzylphenothiazine Reaction->Product

Caption: Conceptual pathway for the one-pot synthesis of 10-benzylphenothiazine.

Disclaimer

The experimental protocols and reaction pathways described in these application notes are proposed based on established chemical principles and analogous transformations. As direct literature precedent for these specific reactions using this compound is limited, these protocols should be considered as starting points for further research and development. Reaction conditions, including catalysts, solvents, temperatures, and reaction times, may require optimization. All experiments should be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

Application Notes and Protocols: Electrophilic Reactions of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential electrophilic reactions of N-Benzyl-o-phenetidine (also known as N-Benzyl-2-ethoxyaniline). Due to a lack of specific literature data for this compound, the following protocols are based on well-established procedures for analogous N-benzylated anilines and other electron-rich aromatic systems. The provided data are representative examples to guide experimental design.

This compound is a versatile building block in organic synthesis. Its structure features a secondary amine, a benzyl group, and an electron-rich phenetidine ring, offering multiple sites for functionalization through electrophilic reactions. The electron-donating ethoxy and benzylamino groups activate the aromatic ring, primarily directing electrophilic substitution to the ortho and para positions relative to these groups.

I. Acylation Reactions

N-acylation of the secondary amine in this compound can be achieved using various acylating agents to produce the corresponding amides. This reaction is often performed to protect the amine or to introduce specific acyl groups as part of a larger synthetic strategy.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

reactant1 This compound product N-Acyl-N-benzyl-o-phenetidine reactant1->product reactant2 Acyl Chloride (RCOCl) reactant2->product reagents Base (e.g., Triethylamine) Dichloromethane (DCM) reagents->product reactant1 This compound product N-Alkyl-N-benzyl-o-phenetidine reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product reagents Base (e.g., NaH) DMF reagents->product reactant1 This compound product Bromo-N-benzyl-o-phenetidine reactant1->product reactant2 N-Bromosuccinimide (NBS) reactant2->product reagents Acetonitrile reagents->product reactant1 This compound product Nitro-N-benzyl-o-phenetidine reactant1->product reactant2 HNO₃ / H₂SO₄ reactant2->product reactant1 This compound product Formyl-N-benzyl-o-phenetidine reactant1->product reactant2 POCl₃, DMF reactant2->product

Anwendungs- und Protokollhinweise: Derivatisierung von N-Benzyl-o-phenetidin zur verbesserten Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: N-Benzyl-o-phenetidin ist eine sekundäre aromatische Aminverbindung, deren Analyse in verschiedenen Matrices, wie z. B. in pharmazeutischen Formulierungen oder biologischen Proben, eine Herausforderung darstellen kann. Die direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) leidet oft unter schlechter Peakform, geringer Empfindlichkeit und unzureichender Flüchtigkeit. Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden, indem die physikalisch-chemischen Eigenschaften des Analyten modifiziert werden, um die chromatographische Leistung und die Detektierbarkeit zu verbessern.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von N-Benzyl-o-phenetidin zur verbesserten Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD).

Teil 1: Verbesserte GC-MS-Analyse durch Acetylierung

Die Acetylierung ist eine gängige Derivatisierungstechnik für primäre und sekundäre Amine. Durch die Umsetzung von N-Benzyl-o-phenetidin mit einem Acetylierungsreagenz, wie Essigsäureanhydrid oder Acetylchlorid, wird die polare Aminogruppe in eine weniger polare Amidgruppe umgewandelt. Dies erhöht die Flüchtigkeit und die thermische Stabilität des Analyten, was zu einer verbesserten Peakform und einer besseren Trennung in der GC-Analyse führt.

Experimentelles Protokoll: Acetylierung von N-Benzyl-o-phenetidin

Materialien:

  • N-Benzyl-o-phenetidin Standard

  • Essigsäureanhydrid (≥99%)

  • Pyridin (wasserfrei, ≥99.8%)

  • Dichlormethan (DCM, HPLC-Qualität)

  • Salzsäure (HCl), 1 M

  • Natriumhydrogencarbonat (NaHCO₃), gesättigte wässrige Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Glasreaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Rotationsverdampfer

Prozedur:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge N-Benzyl-o-phenetidin in Dichlormethan, um eine Stammlösung von 1 mg/ml zu erhalten.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µl der N-Benzyl-o-phenetidin-Stammlösung in ein Reaktionsgefäß.

    • Fügen Sie 50 µl wasserfreies Pyridin hinzu.

    • Fügen Sie 50 µl Essigsäureanhydrid hinzu.

    • Verschließen Sie das Gefäß fest und mischen Sie es durch vorsichtiges Schwenken.

  • Reaktionsbedingungen: Erhitzen Sie die Reaktionsmischung für 30 Minuten bei 60 °C in einem Heizblock.

  • Aufarbeitung:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Fügen Sie 1 ml 1 M HCl hinzu, um überschüssiges Pyridin zu neutralisieren. Schütteln Sie vorsichtig.

    • Trennen Sie die organische Phase (untere Schicht) und waschen Sie sie mit 1 ml gesättigter NaHCO₃-Lösung, um überschüssige Säure zu entfernen.

    • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat.

  • Probenaufkonzentration: Überführen Sie die getrocknete organische Phase in ein sauberes Gefäß und dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom oder mit einem Rotationsverdampfer ein.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen (z. B. 100 µl) eines für die GC-Analyse geeigneten Lösungsmittels wie Hexan oder Ethylacetat.

GC-MS Analyseparameter (Illustrativ)
  • GC-System: Standard-GC mit einem massenselektiven Detektor (MSD)

  • Säule: HP-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0 ml/min

  • Injektor-Temperatur: 280 °C

  • Injektionsvolumen: 1 µl (splitless)

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 150 °C, gehalten für 1 Minute

    • Rampe: 15 °C/min bis 300 °C

    • Haltezeit: 5 Minuten bei 300 °C

  • MS-Transferleitungstemperatur: 280 °C

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV

  • Scan-Bereich: m/z 50-400

Quantitative Daten (Illustrativ)

Die folgende Tabelle fasst die erwarteten quantitativen Parameter für die GC-MS-Analyse von N-Acetyl-N-benzyl-o-phenetidin zusammen.

ParameterN-Benzyl-o-phenetidin (unbehandelt)N-Acetyl-N-benzyl-o-phenetidinAnmerkungen
Molekulargewicht ( g/mol ) 227.30269.34Erhöhtes Molekulargewicht nach Derivatisierung.
Erwartete Retentionszeit (min) ~12.5~14.2Die Retentionszeit ist typischerweise länger und die Peakform schärfer.
Quantifizierungsion (m/z) 91, 18291, 226m/z 91 (Tropylium-Ion) ist ein gemeinsames Fragment.
Qualifizierungsionen (m/z) 106, 227106, 269Zur Bestätigung der Identität.
LOD (ng/ml) ~10-20~1-5Deutlich verbesserte Nachweisgrenze.
LOQ (ng/ml) ~30-60~5-15Verbesserte Bestimmungsgrenze.
Linearitätsbereich (ng/ml) 50 - 100010 - 500Breiterer und empfindlicherer linearer Bereich.
R²-Wert >0.990>0.995Bessere Linearität der Kalibrierkurve.

Hinweis: Die in dieser Tabelle dargestellten quantitativen Daten sind illustrativ und basieren auf typischen Werten, die für ähnliche derivatisierte aromatische Amine berichtet wurden, da spezifische veröffentlichte Daten für N-Benzyl-o-phenetidin-Derivate nicht verfügbar sind.

Diagramm des Acetylierungs-Workflows

Acetylation_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_workup Aufarbeitung cluster_analysis Analyse start N-Benzyl-o-phenetidin Probe dissolve Lösen in DCM (1 mg/ml) start->dissolve reagents Zugabe von Pyridin und Essigsäureanhydrid dissolve->reagents reaction Reaktion bei 60°C für 30 Minuten reagents->reaction wash_hcl Waschen mit 1 M HCl reaction->wash_hcl wash_bicarb Waschen mit ges. NaHCO3 wash_hcl->wash_bicarb dry Trocknen über Na2SO4 wash_bicarb->dry evaporate Eindampfen des Lösungsmittels dry->evaporate reconstitute Rekonstitution in Hexan evaporate->reconstitute gcms GC-MS Analyse reconstitute->gcms

Abbildung 1: Workflow für die Acetylierungs-Derivatisierung und GC-MS-Analyse.

Teil 2: Verbesserte HPLC-Analyse durch Dansylierung

Für die HPLC-Analyse ist die Derivatisierung mit Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) eine ausgezeichnete Methode, um die Nachweisempfindlichkeit zu erhöhen. N-Benzyl-o-phenetidin besitzt von Natur aus keinen starken Chromophor oder Fluorophor. Die Dansylierung führt eine hoch fluoreszierende Dansylgruppe in das Molekül ein, was eine hochempfindliche Detektion mittels eines Fluoreszenzdetektors (FLD) ermöglicht.[1]

Experimentelles Protokoll: Dansylierung von N-Benzyl-o-phenetidin

Materialien:

  • N-Benzyl-o-phenetidin Standard

  • Dansylchlorid-Lösung (1 mg/ml in Aceton)

  • Natriumcarbonat-Puffer (100 mM, pH 10)

  • Aceton (HPLC-Qualität)

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ammoniaklösung (25%) zur Quenchung

  • Glasreaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

Prozedur:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge N-Benzyl-o-phenetidin in Aceton, um eine Stammlösung von 100 µg/ml zu erhalten.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µl der N-Benzyl-o-phenetidin-Stammlösung in ein Reaktionsgefäß.

    • Fügen Sie 200 µl des Natriumcarbonat-Puffers (pH 10) hinzu.

    • Fügen Sie 200 µl der Dansylchlorid-Lösung hinzu.

    • Verschließen Sie das Gefäß fest und mischen Sie es durch Vortexen.

  • Reaktionsbedingungen: Erhitzen Sie die Reaktionsmischung für 45 Minuten bei 60 °C im Dunkeln.

  • Quenchung: Kühlen Sie die Reaktion auf Raumtemperatur ab und fügen Sie 20 µl 25%ige Ammoniaklösung hinzu, um überschüssiges Dansylchlorid zu neutralisieren. Lassen Sie die Mischung 15 Minuten bei Raumtemperatur stehen.

  • Probenvorbereitung für HPLC: Filtrieren Sie die Reaktionsmischung durch einen 0.45 µm Spritzenfilter in ein HPLC-Vial.

HPLC-FLD Analyseparameter (Illustrativ)
  • HPLC-System: Standard-HPLC-System mit Fluoreszenzdetektor

  • Säule: C18-Umkehrphasensäule (z.B. 250 mm x 4.6 mm ID, 5 µm)

  • Mobile Phase A: Wasser

  • Mobile Phase B: Acetonitril

  • Gradientenelution:

    • 0-5 min: 50% B

    • 5-20 min: 50% B bis 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% B bis 50% B

  • Flussrate: 1.0 ml/min

  • Säulentemperatur: 30 °C

  • Injektionsvolumen: 20 µl

  • Fluoreszenzdetektion:

    • Anregung (Ex): 340 nm

    • Emission (Em): 525 nm

Quantitative Daten (Illustrativ)

Die folgende Tabelle fasst die erwarteten quantitativen Parameter für die HPLC-FLD-Analyse von dansyliertem N-Benzyl-o-phenetidin zusammen.

ParameterN-Benzyl-o-phenetidin (unbehandelt, UV-Detektion)Dansyliertes N-Benzyl-o-phenetidin (FLD)Anmerkungen
Molekulargewicht ( g/mol ) 227.30460.58Erhöhtes Molekulargewicht nach Derivatisierung.
Erwartete Retentionszeit (min) Variabel, oft mit Tailing~18.5Verbesserte Retention und Peakform auf C18-Säulen.
Detektionswellenlänge UV, ~245 nmEx: 340 nm, Em: 525 nmFLD bietet eine deutlich höhere Empfindlichkeit und Selektivität.
LOD (ng/ml) ~50-100~0.1-0.5Dramatische Verbesserung der Nachweisgrenze.[2]
LOQ (ng/ml) ~150-300~0.5-1.5Deutlich niedrigere Bestimmungsgrenze.[2]
Linearitätsbereich (ng/ml) 200 - 20001 - 200Empfindlicherer und breiterer linearer Bereich.
R²-Wert >0.990>0.998Ausgezeichnete Linearität.

Hinweis: Die in dieser Tabelle dargestellten quantitativen Daten sind illustrativ und basieren auf typischen Werten, die für dansylierte Amine berichtet wurden, da spezifische veröffentlichte Daten für N-Benzyl-o-phenetidin-Derivate nicht verfügbar sind.

Diagramm des Dansylierungs-Workflows

Dansylation_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_quench Quenchung cluster_analysis Analyse start N-Benzyl-o-phenetidin Probe dissolve Lösen in Aceton (100 µg/ml) start->dissolve reagents Zugabe von Carbonat-Puffer und Dansylchlorid-Lösung dissolve->reagents reaction Reaktion bei 60°C für 45 Minuten (im Dunkeln) reagents->reaction quench Zugabe von NH4OH (15 min bei RT) reaction->quench filter Filtration (0.45 µm) quench->filter hplc HPLC-FLD Analyse filter->hplc

Abbildung 2: Workflow für die Dansylierungs-Derivatisierung und HPLC-FLD-Analyse.

References

Application of N-Benzyl-o-phenetidine in Medicinal Chemistry: A Hypothetical Exploration of its Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications of N-Benzyl-o-phenetidine are not extensively reported in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical case study based on the known pharmacological activities of its constituent chemical motifs, the N-benzyl group and the phenetidine scaffold, which are found in various bioactive molecules. This document is intended for research and development professionals to illustrate the potential utility of this compound as a starting point for drug discovery campaigns, particularly in the area of oncology.

Introduction

This compound is a secondary amine containing a benzyl group and an o-phenetidine moiety. While this specific molecule has not been a focus of extensive medicinal chemistry research, its structural components are prevalent in a number of pharmacologically active compounds. The N-benzyl group is a common feature in molecules designed to interact with hydrophobic pockets in protein targets, and phenetidine derivatives have been explored for various therapeutic applications.[1][2] This document outlines a hypothetical application of this compound as a foundational scaffold for the development of novel kinase inhibitors for cancer therapy.

Application Note: this compound as a Scaffold for Novel Kinase Inhibitors

Rationale for Hypothetical Application:

The N-benzyl motif is a privileged fragment in medicinal chemistry, often utilized for its ability to engage in hydrophobic and π-stacking interactions within the ATP-binding site of kinases.[3] The o-phenetidine portion of the molecule provides a versatile platform for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. By functionalizing the phenyl rings of either the benzyl or the phenetidine moiety, a library of analogs can be synthesized to probe the structure-activity relationship (SAR) for a specific kinase target.

Hypothetical Screening Data:

To illustrate its potential, we present hypothetical screening data of this compound and a small set of its virtual derivatives against a panel of oncogenic kinases. The data below is purely illustrative and intended to represent a starting point for a drug discovery program.

Compound IDR1 (Phenetidine Ring)R2 (Benzyl Ring)EGFR (IC50, µM)VEGFR2 (IC50, µM)Src Kinase (IC50, µM)
NBOP-001 HH>50>50>50
NBOP-002 4-NH2H25.338.145.2
NBOP-003 H4-Cl15.822.531.7
NBOP-004 4-NH24-Cl5.28.912.4
NBOP-005 4-CONH24-Cl2.14.67.8

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound and its derivatives via reductive amination.

Materials:

  • o-Phenetidine or substituted o-phenetidine

  • Benzaldehyde or substituted benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of o-phenetidine (1.0 eq) in a 1:1 mixture of DCM and MeOH, add the desired benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a generic, non-radioactive, luminescence-based assay to determine the IC50 values of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR2, Src)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized this compound derivatives dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the anti-proliferative effects of the synthesized compounds on a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

G General Synthetic Scheme for this compound Derivatives cluster_reactants Reactants cluster_reagents Reagents and Conditions o-Phenetidine o-Phenetidine Imine_Intermediate Schiff Base (Imine) Intermediate o-Phenetidine->Imine_Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde STAB Sodium Triacetoxyborohydride (STAB) Product This compound Derivative STAB->Product DCM_MeOH DCM/MeOH, rt, 12-18h DCM_MeOH->Product Imine_Intermediate->Product Reduction

Caption: Synthetic route for this compound derivatives.

G Experimental Workflow for Kinase Inhibitor Screening Start Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Start->Cell_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50 Determine GI50 Values Cell_Assay->GI50 GI50->SAR

Caption: Workflow for screening potential kinase inhibitors.

G Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_Signaling P Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor This compound Derivative (Hypothetical) Inhibitor->Receptor Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude N-Benzyl-o-phenetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials and side-products of the N-benzylation reaction. These can include:

  • o-Phenetidine: Unreacted starting material.

  • Benzyl chloride or Benzyl bromide: Unreacted benzylation agent.

  • Benzyl alcohol: Formed by hydrolysis of the benzyl halide.

  • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol.

  • N,N-Dibenzyl-o-phenetidine: A potential over-alkylation byproduct.[1]

Q2: What are the key physical properties of this compound to consider for purification?

A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification technique.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO[2]
Molecular Weight 227.30 g/mol [2]
Appearance White or colorless to Brown powder to lump to clear liquid[3]
Melting Point 29-32 °C[3]
Boiling Point Data not readily available. High boiling point expected.
Solubility Generally soluble in organic solvents.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound, a solid at room temperature, are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid compound.

  • Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.

  • Distillation (under vacuum): Suitable for purifying liquids, and can be considered if the compound is a low-melting solid or if chromatography is not ideal. However, given its likely high boiling point, vacuum distillation would be necessary to prevent decomposition.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of this compound (29-32 °C) is low. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][5]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool more slowly. This can be achieved by leaving the flask to cool on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

    • Try a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[4]

Issue 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.[4]

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask at the surface of the solution with a glass rod.[4]

      • Add a seed crystal of pure this compound, if available.[4]

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Use an anti-solvent: If using a soluble solvent, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.[6]

Column Chromatography

Issue 3: Poor separation of this compound from impurities on a silica gel column.

  • Cause: The polarity of the eluent may not be optimal for separating the compound of interest from impurities. Aromatic amines can also interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC):

      • Aim for an Rf value of approximately 0.3 for this compound for the best separation.[7]

      • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (e.g., 9:1, 8:2 hexane:ethyl acetate).

    • Add a basic modifier: To reduce tailing, add a small amount (0.1-1%) of triethylamine to the eluent system.[8]

    • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for better results with basic compounds.

Issue 4: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate.

    • Ensure proper sample loading: If the sample was loaded in a solvent stronger than the eluent, it might not bind to the top of the column correctly. It's best to dissolve the crude product in a minimal amount of the initial eluent or a weak solvent.[9]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Isopropanol or a mixture of hexanes and ethyl acetate are good starting points.[8][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry them in a vacuum oven.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the product spot.[7] If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Analysis and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolution Dissolution in Hot Solvent crude->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble Impurities Present crystallization Slow Cooling & Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization isolation Isolation by Filtration crystallization->isolation pure_solid Pure this compound isolation->pure_solid

Caption: Recrystallization Workflow for this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Eluent Selection packing Column Packing with Silica Gel tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis concentration Combine & Concentrate Pure Fractions fraction_analysis->concentration pure_product Pure this compound concentration->pure_product

Caption: Column Chromatography Workflow.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals poor_separation Poor Separation? chromatography->poor_separation no_elution No Elution? chromatography->no_elution solution1 Re-heat, Add Solvent, Slow Cool oiling_out->solution1 Yes solution2 Induce Nucleation, Concentrate no_crystals->solution2 Yes solution3 Optimize Eluent (TLC), Add Base poor_separation->solution3 Yes solution4 Increase Eluent Polarity no_elution->solution4 Yes

Caption: Troubleshooting Decision Tree.

References

N-Benzyl-o-phenetidine degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and stability issues of N-Benzyl-o-phenetidine. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area in a tightly sealed container, away from light and sources of ignition.[1] However, its stability can be compromised by exposure to incompatible materials, such as strong oxidizing agents.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, which contains a secondary amine, a benzyl group, and a phenetidine moiety, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to definitively identify these pathways and the resulting degradants.[2][3][4]

Q3: What are the expected hazardous decomposition products of this compound?

A3: Upon decomposition, this compound is expected to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: Why is it crucial to perform forced degradation studies on this compound?

A5: Forced degradation studies, or stress testing, are critical for several reasons:

  • To identify potential degradation products and degradation pathways.[3][5]

  • To develop and validate stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]

  • To understand the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound, particularly in the context of stability and degradation studies.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in the HPLC chromatogram of a stability sample. 1. Contamination: The sample, solvent, or HPLC system may be contaminated. 2. Degradation: The compound may be degrading under the experimental or storage conditions.1. Analyze a blank (solvent injection) to check for system contamination. Prepare fresh solutions with high-purity solvents. 2. Compare the chromatogram with that of a freshly prepared standard solution. If new peaks are present, it indicates degradation. Proceed with peak identification and characterization.
Poor mass balance in forced degradation studies. 1. Non-chromophoric degradants: Some degradation products may not absorb UV light at the detection wavelength. 2. Volatile degradants: Degradation may produce volatile compounds that are lost during sample preparation. 3. Adsorption: The analyte or degradants may adsorb to container surfaces or HPLC column packing.1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Handle samples in sealed vials and minimize exposure to the atmosphere. 3. Use silanized glassware and evaluate different column chemistries.
Inconsistent results in stability studies. 1. Variability in experimental conditions: Inconsistent temperature, pH, or light exposure between experiments. 2. Sample preparation errors: Inaccuracies in weighing, dilution, or injection volume.1. Ensure precise control and monitoring of all stress conditions. Use calibrated equipment. 2. Follow a validated sample preparation protocol. Use an internal standard to correct for variability.
Rapid degradation observed under oxidative stress. The secondary amine and benzylic position in this compound are susceptible to oxidation.Use a lower concentration of the oxidizing agent (e.g., hydrogen peroxide) or reduce the exposure time. Ensure the reaction is quenched effectively before analysis.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These are essential for understanding its stability profile.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

For each condition below, a sample of this compound solution (e.g., 1 mg/mL) is subjected to the stress condition. A control sample, stored under normal conditions, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 N HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 N NaOH.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent, and dilute to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter, as per ICH guidelines.

    • Analyze the sample by HPLC. A control sample should be wrapped in aluminum foil to protect it from light.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Stress Condition % Degradation of this compound Number of Major Degradation Products Observations
0.1 N HCl (60°C, 24h) 15%2Significant degradation with the formation of two major polar degradants.
0.1 N NaOH (60°C, 24h) 10%1Moderate degradation, leading to one primary degradation product.
3% H₂O₂ (RT, 24h) 25%3Most significant degradation observed, suggesting high susceptibility to oxidation.
Dry Heat (80°C, 48h) 5%1Relatively stable to thermal stress with minor degradation.
Photolytic (ICH) 8%2Moderate degradation under light exposure.

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability studies of this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation NBOP This compound Prod_H o-Phenetidine + Benzaldehyde NBOP->Prod_H Acidic Prod_OH o-Phenetidine + Benzyl alcohol NBOP->Prod_OH Basic H2O_H H₂O / H⁺ H2O_OH H₂O / OH⁻ NBOP2 This compound N_Oxide N-oxide derivative NBOP2->N_Oxide Imine Imine intermediate NBOP2->Imine Oxidant [O] Benzoic Benzoic acid + o-Phenetidine Imine->Benzoic Further oxidation NBOP3 This compound Radical Radical intermediates NBOP3->Radical Light Cleavage C-N bond cleavage products Radical->Cleavage

Caption: Predicted degradation pathways of this compound.

G start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC Analysis (Stability-Indicating Method) stress->analysis data Data Evaluation (Assay, Purity, Mass Balance) analysis->data identify Characterization of Degradants (LC-MS, NMR) data->identify If significant degradation report Report Generation data->report If stable pathway Elucidation of Degradation Pathway identify->pathway pathway->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing N-Benzyl-o-phenetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-Benzyl-o-phenetidine. This document offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or there is no conversion of my starting materials. What are the common causes and how can I improve this?

A: Low or no conversion can stem from several factors related to your reagents and reaction conditions.

  • Reactivity of the Alkylating Agent: When using an alkyl halide for direct N-alkylation, the leaving group's ability is critical. The general reactivity trend is I > Br > Cl.[1] If you are using benzyl chloride and observing low reactivity, consider switching to benzyl bromide.

  • Insufficient Base: In direct alkylation methods, a base is required to neutralize the acid (e.g., HCl) formed during the reaction. If the base is too weak or used in insufficient quantity, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[2][3] Ensure at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is used.[4][5]

  • Suboptimal Temperature and Reaction Time: Many N-alkylation reactions require heat to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, try increasing the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid premature work-up.[3][7]

  • Steric Hindrance: The ethoxy group at the ortho-position of o-phenetidine can cause some steric hindrance, potentially slowing the reaction rate.[1] More forcing conditions, such as higher temperatures or longer reaction times, may be necessary to overcome this.

  • Reagent Quality: Ensure your starting materials and solvents are pure and dry. The presence of water can lead to hydrolysis of the benzyl halide to form benzyl alcohol, a common impurity.[7][8]

Q2: I am observing a significant amount of a higher molecular weight byproduct in my crude product. What is it and how can I prevent its formation?

A: The most common higher molecular weight byproduct is the over-alkylated product, N,N-dibenzyl-o-phenetidine. This occurs because the secondary amine product (this compound) is often more nucleophilic than the primary amine starting material (o-phenetidine), leading to a second alkylation reaction.[1][9]

Here are several strategies to minimize or prevent this side reaction:

  • Stoichiometry Control: Use a large excess of the amine (o-phenetidine) relative to the alkylating agent (benzyl halide).[1] This statistically favors the mono-alkylation product.

  • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise or via a syringe pump maintains a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the more reactive secondary amine product reacting further.[1]

  • Switch to an Alternative Synthetic Method: Reductive amination is a highly effective alternative that completely avoids the problem of over-alkylation.[1][10] This method involves reacting o-phenetidine with benzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.

Q3: Which synthetic method is best for selectively producing this compound while avoiding byproducts?

A: Reductive amination is generally the superior method for achieving high selectivity and avoiding over-alkylation.[1] While direct N-alkylation is straightforward, it is often plagued by the formation of tertiary amines.[11][12] The "Borrowing Hydrogen" strategy is also an excellent, atom-efficient alternative but requires specific metal catalysts.[1][6]

For most laboratory settings, reductive amination offers the best balance of selectivity, yield, and operational simplicity.[13]

Q4: My reaction seems to stall before all the starting material is consumed, even with heating. Why might this be happening?

A: Reaction stalling can be due to several factors:

  • Protonation of the Amine: As mentioned in Q1, if the acid generated during a direct alkylation is not effectively neutralized, the remaining o-phenetidine will be converted to its non-nucleophilic ammonium salt, stopping the reaction. Ensure your base is sufficiently strong and present in at least stoichiometric amounts.[2][3]

  • Poor Solubility: The reactants or the base may have poor solubility in the chosen solvent, hindering the reaction rate.[2] Ensure you are using an appropriate solvent (e.g., DMF, Acetonitrile, THF) and that the mixture is being stirred effectively.

  • Reagent Degradation: If the reaction is run for an extended period at high temperatures, the reagents, particularly the benzyl halide, might degrade. Monitor the reaction by TLC to avoid unnecessarily long reaction times.[7]

Q5: What are the recommended procedures for purifying the final this compound product?

A: Purification typically involves a combination of an aqueous work-up and column chromatography.

  • Aqueous Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent, and washed with water or brine to remove inorganic salts (like K₂CO₃ and the resulting halide salt). A dilute acid wash (e.g., 1M HCl) can be used to remove any unreacted basic o-phenetidine. Conversely, a dilute base wash (e.g., NaHCO₃ solution) can remove acidic impurities.[8]

  • Column Chromatography: This is the most effective method for separating the desired this compound from unreacted starting materials and the over-alkylated N,N-dibenzyl byproduct.[1] A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for elution.

Data Presentation

Table 1: Comparison of Primary Synthetic Methods

FeatureDirect N-AlkylationReductive AminationBorrowing Hydrogen (BH)
Amine Source o-Phenetidineo-Phenetidineo-Phenetidine
Benzyl Source Benzyl Chloride/BromideBenzaldehydeBenzyl Alcohol
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)Metal Catalyst (e.g., Ru-complex)[6]
Primary Advantage Simple setup, common reagentsHigh selectivity, avoids over-alkylation[1]High atom economy, water is the only byproduct[1][6]
Primary Disadvantage Prone to over-alkylation[1][12]Requires a specific reducing agentRequires a specific, often expensive, catalyst

Table 2: Troubleshooting Guide for this compound Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Ineffective leaving group on benzyl halide.[1]- Insufficient base or heat.[2][6]- Poor quality/wet reagents.[8]- Use benzyl bromide instead of benzyl chloride.- Increase temperature and ensure >1 eq. of base (e.g., K₂CO₃).- Use anhydrous solvents and fresh reagents.
Multiple Products (Byproducts) - Over-alkylation leading to N,N-dibenzyl-o-phenetidine.[1][9]- Hydrolysis of benzyl chloride to benzyl alcohol.[8]- Use an excess of o-phenetidine or add benzyl chloride slowly.- Switch to reductive amination.- Ensure anhydrous conditions.
Reaction Stalls - Protonation of o-phenetidine due to insufficient base.[3]- Poor solubility of reagents.[2]- Add more base and monitor pH if possible.- Switch to a more suitable solvent like DMF or THF.- Ensure vigorous stirring.
Difficult Purification - Similar polarity of product and N,N-dibenzyl byproduct.- Optimize the solvent system for column chromatography (e.g., use a shallow gradient).- Perform an acidic wash during work-up to remove unreacted o-phenetidine.

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This protocol is adapted from general procedures for the N-alkylation of aromatic amines.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenetidine (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent (e.g., acetonitrile, 0.2 M).

  • Reagent Addition: Add benzyl chloride (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic solids and rinse with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like dichloromethane. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on established methods for reductive amination.[10][13][14]

  • Imine Formation: In a round-bottom flask, dissolve o-phenetidine (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent like 1,2-dichloroethane or dichloromethane (0.2 M). Add acetic acid (2-5 mol%) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: To the solution containing the formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

Visualizations

Reaction_Pathways OP o-Phenetidine M1 Direct Alkylation OP->M1 M3 Borrowing Hydrogen OP->M3 Imine Imine Intermediate OP->Imine BzCl Benzyl Chloride BzCl->M1 BzCHO Benzaldehyde BzCHO->Imine BzOH Benzyl Alcohol BzOH->M3 Product This compound M1->Product Base (K₂CO₃) Heat Side1 Over-alkylation Byproduct M1->Side1 M2 Reductive Amination M2->Product Reducing Agent (e.g., NaBH(OAc)₃) M3->Product Ru or Ir Catalyst Heat (-H₂O) Imine->M2

Caption: Key synthetic pathways for this compound formation.

Experimental_Workflow start Start reactants Combine Reactants (Amine, Benzyl Source, Solvent, Base/Catalyst) start->reactants reaction Reaction (Stir, Heat as required) reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Wash, Extract) monitor->workup Complete purify Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End Product analyze->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low Yield Observed q1 Starting Material Present in Crude? start->q1 q2 New High MW Spot Present in Crude? q1->q2 No sol1 Incomplete Conversion: - Increase Temp/Time - Check Base Stoichiometry - Use More Reactive Halide q1->sol1 Yes sol2 Over-alkylation Occurred: - Use Excess Amine - Add Alkylating Agent Slowly - Switch to Reductive Amination q2->sol2 Yes ok Yield Loss is Likely Mechanical/Purification q2->ok No sol3 Purification Issue: - Optimize Chromatography - Check Work-up Steps sol2->sol3

Caption: Decision tree for troubleshooting low reaction yield.

References

Resolving co-eluting impurities in N-Benzyl-o-phenetidine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges encountered during the analysis of N-Benzyl-o-phenetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues, particularly the resolution of co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities in the analysis of this compound?

During the synthesis of this compound, several related compounds can be present as impurities. Due to their structural similarity, they often co-elute with the main analyte in chromatographic analyses. The most common potential impurities include:

  • Starting Materials:

    • o-Phenetidine

    • Benzyl bromide or Benzyl alcohol (depending on the synthetic route and workup)

  • Over-alkylation Byproduct:

    • N,N-Dibenzyl-o-phenetidine

Q2: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?

Peak broadening or tailing for this compound, which is a secondary amine, is often due to secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column.[1] These interactions can be minimized by:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 2.5-3.5) can protonate the secondary amine, reducing its interaction with silanol groups.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can significantly improve peak shape.

Q3: How can I confirm the identity of a suspected co-eluting impurity?

When co-elution is suspected, especially when a shoulder or an asymmetrical peak is observed, using a mass spectrometry (MS) detector is highly recommended. An LC-MS system can differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting impurities in the analysis of this compound.

Problem: Poor resolution between this compound and a potential impurity.

The following workflow outlines the steps to troubleshoot and optimize the separation.

Troubleshooting_Workflow start Start: Co-elution Observed check_method Review Current Method Parameters start->check_method optimize_mobile_phase Optimize Mobile Phase check_method->optimize_mobile_phase Modify % Organic, Gradient, or pH resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved change_column Change Stationary Phase optimize_conditions Optimize Other Conditions change_column->optimize_conditions Try different selectivity (e.g., Phenyl-Hexyl) change_column->resolution_achieved optimize_conditions->resolution_achieved Adjust Flow Rate or Temperature resolution_achieved->change_column No end End: Baseline Separation resolution_achieved->end Yes HPLC_Workflow start Start: Sample Preparation hplc_analysis HPLC Analysis (Proposed Method) start->hplc_analysis data_acquisition Data Acquisition (UV at 254 nm) hplc_analysis->data_acquisition data_processing Data Processing (Integration and Quantification) data_acquisition->data_processing peak_identification Peak Identification (Based on Retention Time) data_processing->peak_identification purity_assessment Purity Assessment peak_identification->purity_assessment end End: Report Results purity_assessment->end GCMS_Workflow start Start: Sample Preparation (Derivatization if necessary) gc_separation GC Separation (HP-5ms column) start->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis library_search Library Search and Spectral Interpretation data_analysis->library_search impurity_identification Impurity Identification library_search->impurity_identification end End: Report Findings impurity_identification->end

References

Technical Support Center: Synthesis of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-o-phenetidine. The primary focus is on minimizing the formation of the di-benzylated byproduct, N,N-dibenzyl-o-phenetidine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound, and which is best for minimizing di-benzylation?

A1: There are two primary methods for synthesizing this compound: direct N-alkylation and reductive amination.

  • Direct N-alkylation involves reacting o-phenetidine with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base. While straightforward, this method is prone to over-alkylation, leading to the formation of the undesired N,N-dibenzyl-o-phenetidine byproduct.[1] The initially formed this compound can be more nucleophilic than the starting o-phenetidine, leading to a second benzylation.[1]

  • Reductive amination is a two-step, one-pot reaction where o-phenetidine is first reacted with benzaldehyde to form an imine intermediate. This intermediate is then reduced in situ to the desired this compound.[2] This method offers significantly better control over mono-alkylation and is the recommended approach for minimizing di-benzylation.[2][3]

Q2: I am observing a significant amount of the di-benzylated byproduct in my direct N-alkylation reaction. How can I minimize it?

A2: Minimizing di-benzylation in direct N-alkylation requires careful control of reaction conditions:

  • Stoichiometry: Use a molar excess of o-phenetidine relative to the benzylating agent. This increases the probability that the benzylating agent will react with the more abundant starting amine rather than the mono-benzylated product.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-benzylated product.

  • Choice of Base: A weaker base is often preferred to control the concentration of the deprotonated amine. Strong bases can lead to a rapid, less selective reaction.

  • Slow Addition: Adding the benzylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

Q3: What are the advantages of using reductive amination over direct N-alkylation for this synthesis?

A3: Reductive amination offers several advantages for the synthesis of this compound:

  • High Selectivity: This method is highly selective for the formation of the mono-benzylated product, as the imine intermediate is selectively reduced.[3]

  • Milder Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation.

  • Avoidance of Quaternary Ammonium Salt Formation: Unlike direct alkylation, reductive amination does not proceed to the formation of quaternary ammonium salts.[1]

  • Use of Less Hazardous Reagents: Benzaldehyde is generally less hazardous than benzyl halides.

Q4: How can I purify this compound from the di-benzylated impurity?

A4: Purification can typically be achieved by column chromatography on silica gel. The polarity difference between the mono- and di-benzylated products allows for their separation. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of di-benzylation Reaction conditions favor over-alkylation (direct alkylation method).Switch to the reductive amination protocol. If using direct alkylation, use an excess of o-phenetidine, lower the reaction temperature, and add the benzylating agent slowly.
Low reaction conversion Insufficient reaction time or temperature. Inactive catalyst or reagents.Increase the reaction time or temperature moderately. Ensure the quality and activity of your reagents and catalysts. For reductive amination, check the quality of the reducing agent.
Formation of benzyl alcohol byproduct Hydrolysis of the benzylating agent (direct alkylation).Ensure anhydrous reaction conditions. Use a non-aqueous solvent and dry glassware.
Difficult purification Similar polarities of product and byproduct.Optimize the eluent system for column chromatography. Consider using a different stationary phase if separation on silica gel is challenging.

Reaction Pathways and Troubleshooting Workflow

reaction_pathway cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination o_phenetidine o-Phenetidine mono_product This compound (Desired Product) o_phenetidine->mono_product + Benzyl Halide + Base imine Imine Intermediate o_phenetidine->imine + Benzaldehyde benzyl_halide Benzyl Halide base Base di_product N,N-Dibenzyl-o-phenetidine (Byproduct) mono_product->di_product + Benzyl Halide + Base benzaldehyde Benzaldehyde imine->mono_product + Reducing Agent reducing_agent Reducing Agent

Caption: Reaction pathways for this compound synthesis.

troubleshooting_workflow start Start Synthesis check_byproduct Analyze crude product. Significant di-benzylation? start->check_byproduct switch_method Switch to Reductive Amination Protocol check_byproduct->switch_method Yes purify Purify by Column Chromatography check_byproduct->purify No switch_method->purify optimize_direct Optimize Direct Alkylation: - Excess o-phenetidine - Lower temperature - Slow addition optimize_direct->purify end Obtain Pure This compound purify->end

Caption: Troubleshooting workflow for minimizing di-benzylation.

Experimental Protocols

Protocol 1: Reductive Amination (Recommended)

This protocol is designed to favor the formation of the mono-benzylated product.

Materials:

  • o-Phenetidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of o-phenetidine (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Direct N-Alkylation (Illustrative)

This protocol illustrates a direct benzylation approach. Note that this method is more likely to produce the di-benzylated byproduct.

Materials:

  • o-Phenetidine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add o-phenetidine (2.0 eq).

  • Heat the mixture to reflux.

  • Add benzyl chloride (1.0 eq) dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Data Summary

The following table provides a qualitative comparison of the expected outcomes for the two synthetic methods. Actual yields will vary depending on specific reaction conditions and scale.

Parameter Reductive Amination Direct N-Alkylation
Selectivity for Mono-benzylation HighModerate to Low
Typical Yield of this compound Good to ExcellentFair to Good
Formation of Di-benzylated Byproduct MinimalSignificant
Reaction Conditions MildCan require heating
Key to Success Quality of reducing agentStrict control of stoichiometry and temperature

References

Interpreting unexpected NMR shifts in N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-o-phenetidine, focusing on the interpretation of unexpected Nuclear Magnetic Resonance (NMR) shifts that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While a definitive, universally agreed-upon spectrum can vary slightly based on experimental conditions, the expected chemical shifts for this compound in a standard solvent like CDCl₃ can be predicted based on its structural components and data from analogous compounds. The key proton environments are the ethoxy group, the benzyl group, the aromatic rings of the phenetidine and benzyl moieties, and the N-H proton.

Q2: I am observing broad signals in the aromatic region of my ¹H NMR spectrum. What could be the cause?

A2: Broadening of aromatic signals for this compound can arise from several factors. One common reason is the presence of restricted rotation around the N-C(aryl) bond or the N-CH₂(benzyl) bond on the NMR timescale. At room temperature, the rate of this rotation may be intermediate, leading to broadened peaks. Additionally, sample concentration can play a role; at higher concentrations, intermolecular interactions such as π-stacking can occur, which can also lead to signal broadening. The presence of paramagnetic impurities is another potential cause.

Q3: The chemical shift of the N-H proton in my spectrum is different from what I expected, or it's not visible at all. Why is this?

A3: The chemical shift of the N-H proton in secondary amines like this compound is highly variable and sensitive to the experimental conditions. Its position is significantly influenced by the solvent, temperature, and concentration due to differences in hydrogen bonding. In some cases, the peak can be very broad and may even be indistinguishable from the baseline. The presence of acidic impurities can also lead to rapid chemical exchange, causing the N-H proton signal to broaden or disappear. A common technique to confirm the presence of an N-H proton is to perform a D₂O exchange experiment, where the labile N-H proton is replaced by deuterium, causing its signal to vanish from the spectrum.

Q4: My observed chemical shifts for the aromatic protons do not match the literature values for a similar compound. What could be the reason for this discrepancy?

A4: Discrepancies in aromatic proton chemical shifts can be attributed to a number of factors. The choice of NMR solvent can have a significant impact; aromatic solvents like benzene-d₆ are known to cause aromatic solvent-induced shifts (ASIS), which typically result in upfield shifts for protons positioned over the face of the solvent's aromatic ring. Furthermore, the electronic nature of the substituents on the aromatic rings will influence the chemical shifts. In this compound, the ethoxy group on the phenetidine ring is an electron-donating group, which will cause a shielding (upfield shift) of the ortho and para protons of that ring compared to unsubstituted benzene.

Troubleshooting Guide: Unexpected NMR Shifts in this compound

This guide provides a systematic approach to diagnosing and resolving common issues related to unexpected NMR shifts in the analysis of this compound.

Problem 1: Aromatic Proton Signals are Shifted Upfield or Downfield
  • Possible Cause 1: Incorrect Solvent Reference.

    • Solution: Ensure that the NMR spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be set to 7.26 ppm.

  • Possible Cause 2: Solvent Effects.

    • Solution: Be aware that different deuterated solvents can induce shifts in proton resonances. If comparing to a literature spectrum, ensure the same solvent was used. Aromatic solvents like benzene-d₆ can cause significant upfield shifts due to their magnetic anisotropy.

  • Possible Cause 3: Concentration Effects.

    • Solution: High sample concentrations can lead to intermolecular interactions (e.g., π-stacking), which can alter the chemical environment of the protons. Acquiring the spectrum at a lower concentration can help to minimize these effects.

  • Possible Cause 4: pH of the Sample.

    • Solution: Traces of acid or base can protonate or deprotonate the amine nitrogen, which will significantly alter the electronic distribution in the molecule and thus the chemical shifts of the aromatic protons. Ensure the sample is neutral if you are aiming for the spectrum of the free base.

Problem 2: Appearance of More Signals Than Expected
  • Possible Cause 1: Presence of Impurities.

    • Solution: The most common reason for extra signals is the presence of impurities. These could be residual solvents from purification (e.g., ethyl acetate, hexanes), unreacted starting materials (o-phenetidine, benzyl bromide), or byproducts of the reaction. Compare the chemical shifts of the unexpected peaks with those of common laboratory solvents and the starting materials.

  • Possible Cause 2: Conformational Isomers (Rotamers).

    • Solution: Due to restricted rotation around the N-C bonds, this compound may exist as a mixture of conformational isomers (rotamers) at room temperature, which can give rise to two distinct sets of signals in the NMR spectrum. To investigate this, acquire the spectrum at a higher temperature. If the extra signals coalesce into a single set of sharper peaks, this is indicative of the presence of rotamers that are interconverting more rapidly at the higher temperature.

Problem 3: Broad or Poorly Resolved Signals
  • Possible Cause 1: Hindered Bond Rotation.

    • Solution: As mentioned, slow rotation around the N-C bonds on the NMR timescale can lead to significant peak broadening. Acquiring the spectrum at a higher temperature can increase the rate of rotation and result in sharper signals.

  • Possible Cause 2: Presence of Paramagnetic Impurities.

    • Solution: Paramagnetic species, such as dissolved oxygen or trace metal ions, can cause significant line broadening. To mitigate this, degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the NMR tube or by using the freeze-pump-thaw method. Filtering the sample through a small plug of Celite or silica gel can help to remove particulate metal impurities.

  • Possible Cause 3: Inhomogeneous Magnetic Field (Poor Shimming).

    • Solution: If all signals in the spectrum are broad, it is likely an issue with the shimming of the NMR spectrometer. Re-shimming the instrument should resolve this problem.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-CH₃ (ethoxy)1.3 - 1.5Triplet3H
-OCH₂- (ethoxy)3.9 - 4.1Quartet2H
-NCH₂- (benzyl)4.3 - 4.5Singlet2HMay be a doublet if coupled to N-H
N-H4.0 - 5.0Broad Singlet1HHighly variable, may exchange with D₂O
Aromatic (phenetidine)6.6 - 7.0Multiplet4HElectron-donating ethoxy group causes upfield shift
Aromatic (benzyl)7.2 - 7.4Multiplet5H
Table 2: ¹H NMR Data for Related Compounds in CDCl₃
Compound-NCH₂- (ppm)Aromatic (ppm)N-H (ppm)Reference
N-Benzylaniline4.38 (s, 2H)6.68-7.44 (m, 10H)4.06 (br s, 1H)Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes
N-Benzyl-N-ethylaniline4.46 (s, 2H)6.64-7.26 (m, 10H)-ChemicalBook

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-benzylation of o-phenetidine using benzyl bromide.

Materials:

  • o-Phenetidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add o-phenetidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: ¹H NMR Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl the vial to dissolve the compound completely.

  • Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Visualizations

troubleshooting_workflow start Unexpected NMR Shifts Observed check_shifts Are aromatic proton shifts unexpected? start->check_shifts check_extra_signals Are there more signals than expected? check_shifts->check_extra_signals No solvent_effects Consider Solvent Effects & Concentration check_shifts->solvent_effects Yes check_broadening Are signals broad or poorly resolved? check_extra_signals->check_broadening No impurities Check for Impurities (Solvents, Starting Materials) check_extra_signals->impurities Yes rotamers Consider Rotational Isomers (Variable Temp. NMR) check_extra_signals->rotamers Yes paramagnetics Check for Paramagnetic Impurities (Degas Sample) check_broadening->paramagnetics Yes shimming Re-shim the Spectrometer check_broadening->shimming Yes hindered_rotation Consider Hindered Rotation (Variable Temp. NMR) check_broadening->hindered_rotation Yes end_node Spectrum Interpreted check_broadening->end_node No solvent_effects->end_node impurities->end_node rotamers->end_node paramagnetics->end_node shimming->end_node hindered_rotation->end_node

Caption: Troubleshooting workflow for unexpected NMR shifts.

synthesis_workflow reactants o-Phenetidine + Benzyl Bromide + K₂CO₃ in Acetonitrile reaction Reflux (82°C, 4-6h) reactants->reaction workup Work-up (Filter, Evaporate, Extract) reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Validation & Comparative

A Comparative Guide to the Synthesis of N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the preparation of N-Benzyl-o-phenetidine, a key intermediate in various chemical and pharmaceutical applications. We will explore three primary synthetic strategies: reductive amination, N-alkylation with benzyl halides, and N-alkylation with benzyl alcohol. This document presents a summary of quantitative data, detailed experimental protocols derived from established methods, and a visual representation of the comparative workflow.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, purity requirements, cost of reagents, and scalability. The following table summarizes the key quantitative metrics for the three primary synthetic pathways.

ParameterReductive AminationN-Alkylation with Benzyl HalideN-Alkylation with Benzyl Alcohol
Starting Materials o-Phenetidine, Benzaldehydeo-Phenetidine, Benzyl Bromide/Chlorideo-Phenetidine, Benzyl Alcohol
Key Reagents Sodium Borohydride (NaBH₄)Sodium Bicarbonate (NaHCO₃)Nickel Catalyst
Typical Solvent EthanolWater or TolueneToluene
Reaction Temperature Room Temperature90-95 °C140 °C
Typical Reaction Time 1-2 hours4-6 hours24 hours
Reported Yield Good to Excellent (>85%)85-95%~70-80%
Purity Generally high after workupHigh after distillationGood, requires chromatographic purification
Key Advantages Mild reaction conditions, fastHigh yield, readily available reagentsAvoids use of halides
Key Disadvantages Requires a reducing agentPotential for over-alkylation, corrosive byproductsRequires a catalyst, longer reaction time

Experimental Protocols

The following are detailed experimental methodologies for each of the key synthetic routes, adapted from established and reliable procedures.

Route 1: Reductive Amination of o-Phenetidine with Benzaldehyde

This one-pot reaction involves the formation of an imine intermediate from o-phenetidine and benzaldehyde, followed by its in-situ reduction with sodium borohydride.

Procedure:

  • In a round-bottom flask, dissolve o-phenetidine (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base (imine).

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Route 2: N-Alkylation of o-Phenetidine with Benzyl Chloride

This method involves the direct alkylation of o-phenetidine with benzyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct. To minimize the formation of the dibenzylated product, an excess of the starting aniline is often used.

Procedure:

  • To a flask equipped with a reflux condenser and a mechanical stirrer, add o-phenetidine (4.0 eq.), sodium bicarbonate (1.25 eq.), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add benzyl chloride (1.0 eq.) to the heated mixture over 1-2 hours.

  • Continue heating and stirring for an additional 4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with a saturated salt solution and dry over anhydrous sodium sulfate.

  • Remove the excess o-phenetidine by vacuum distillation.

  • The resulting this compound can be further purified by distillation under reduced pressure.[1]

Route 3: N-Alkylation of o-Phenetidine with Benzyl Alcohol

This "borrowing hydrogen" methodology utilizes a catalyst to facilitate the reaction between o-phenetidine and benzyl alcohol, with water as the only byproduct, making it a greener alternative.

Procedure:

  • In a reaction vessel, combine o-phenetidine (1.0 eq.), benzyl alcohol (1.2 eq.), a suitable nickel catalyst (e.g., Raney Nickel or Ni/Al₂O₃-SiO₂), and toluene as the solvent.[2]

  • Heat the mixture at 140 °C for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis Route Comparison Workflow

The following diagram illustrates the logical workflow for selecting the most appropriate synthesis route based on key experimental considerations.

Synthesis_Route_Comparison cluster_RA Reductive Amination Details cluster_AH N-Alkylation (Halide) Details cluster_AA N-Alkylation (Alcohol) Details Start Select Synthesis Route for This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Mild Conditions & Fast Reaction N_Alkylation_Halide N-Alkylation (Benzyl Halide) Start->N_Alkylation_Halide High Yield & Common Reagents N_Alkylation_Alcohol N-Alkylation (Benzyl Alcohol) Start->N_Alkylation_Alcohol Green Chemistry (No Halides) RA_Reactants o-Phenetidine + Benzaldehyde Reductive_Amination->RA_Reactants AH_Reactants o-Phenetidine + Benzyl Chloride/Bromide N_Alkylation_Halide->AH_Reactants AA_Reactants o-Phenetidine + Benzyl Alcohol N_Alkylation_Alcohol->AA_Reactants RA_Reagent NaBH4 RA_Reactants->RA_Reagent RA_Conditions Room Temp, 1-2h RA_Reagent->RA_Conditions RA_Yield >85% Yield RA_Conditions->RA_Yield Conclusion Optimal Route Selection RA_Yield->Conclusion AH_Reagent NaHCO3 AH_Reactants->AH_Reagent AH_Conditions 90-95°C, 4-6h AH_Reagent->AH_Conditions AH_Yield 85-95% Yield AH_Conditions->AH_Yield AH_Yield->Conclusion AA_Reagent Nickel Catalyst AA_Reactants->AA_Reagent AA_Conditions 140°C, 24h AA_Reagent->AA_Conditions AA_Yield ~70-80% Yield AA_Conditions->AA_Yield AA_Yield->Conclusion

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Analysis of Reactivity: o-Phenetidine vs. N-Benzyl-o-phenetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of o-phenetidine and N-Benzyl-o-phenetidine. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document outlines their fundamental properties, proposes experimental protocols for direct comparison, and presents expected outcomes based on established chemical principles.

Introduction to Reactivity

The reactivity of substituted anilines like o-phenetidine and this compound is primarily governed by the electronic and steric environment of the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and activates the aromatic ring towards electrophilic substitution.

  • o-Phenetidine , an aromatic amine with an ethoxy group at the ortho position, is a primary amine. The amino (-NH₂) and ethoxy (-OC₂H₅) groups are both electron-donating, thereby increasing the electron density of the benzene ring and enhancing its reactivity towards electrophiles.

  • This compound is a secondary amine where a benzyl group is attached to the nitrogen atom of o-phenetidine. The introduction of the bulky benzyl group is expected to introduce significant steric hindrance around the nitrogen atom, which can impede reactions at the nitrogen center. Electronically, the benzyl group is generally considered to be weakly electron-withdrawing inductively, but its steric effects are often more pronounced in determining reactivity.

Data Presentation: Comparative Properties and Reactivity

While direct comparative experimental data for these two specific compounds is scarce in publicly available literature, we can compile their known properties and predict their relative reactivity based on general principles of organic chemistry.

Propertyo-PhenetidineThis compoundReference/Note
IUPAC Name 2-EthoxyanilineN-Benzyl-2-ethoxyaniline[1]
Synonyms 2-AminophenetoleN-(2-Ethoxyphenyl)benzylamine[2]
CAS Number 94-70-213371-95-4[2][3]
Molecular Formula C₈H₁₁NOC₁₅H₁₇NO[2][3]
Molecular Weight 137.18 g/mol 227.30 g/mol [2][3]
Predicted pKa ~4.5Expected to be slightly lower than o-phenetidineThe benzyl group's inductive effect may slightly decrease basicity.
Predicted Reactivity in N-Acylation HigherLowerSteric hindrance from the benzyl group is expected to slow the reaction rate.
Predicted Reactivity in Electrophilic Aromatic Substitution HigherLowerThe bulky N-benzyl group can sterically hinder the approach of electrophiles to the ortho and para positions.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity differences, the following experimental protocols are proposed.

Experiment 1: Comparative N-Acetylation

This experiment aims to compare the nucleophilicity of the nitrogen atom in both compounds by measuring the reaction rate or yield of N-acetylation.

Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of o-phenetidine and 1 mmol of this compound in 10 mL of a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: To each flask, add 1.1 mmol of acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).

  • Analysis: Compare the rate of disappearance of the starting material and the appearance of the acetylated product for both reactions. The reaction can be quenched after a set time (e.g., 1 hour), and the products can be isolated and their yields determined by weighing after purification (e.g., by column chromatography).

Expected Outcome: o-Phenetidine is expected to show a significantly higher reaction rate and yield of the N-acetylated product compared to this compound due to the lower steric hindrance around the primary amino group.

Experiment 2: Comparative Electrophilic Aromatic Bromination

This experiment will evaluate the susceptibility of the aromatic ring to electrophilic attack.

Protocol:

  • Reaction Setup: In two separate flasks protected from light, dissolve 1 mmol of o-phenetidine and 1 mmol of this compound in 10 mL of a non-polar solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Slowly add a solution of 1 mmol of bromine in the same solvent to each flask at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the disappearance of the bromine color and the formation of products by TLC.

  • Analysis: After a fixed time, quench the reaction (e.g., with sodium thiosulfate solution) and analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the mono-brominated isomers.

Expected Outcome: o-Phenetidine is expected to react faster with bromine. The bulky N-benzyl group in this compound will likely disfavor substitution at the ortho position due to steric hindrance, potentially leading to a higher proportion of the para-brominated product compared to the reaction with o-phenetidine.

Experiment 3: Determination of pKa

The basicity of the amines, a key indicator of their nucleophilicity, can be quantified by determining their pKa values.

Protocol:

  • Sample Preparation: Prepare solutions of known concentrations of o-phenetidine and this compound in a mixed solvent system (e.g., 50% ethanol-water) to ensure solubility.[4]

  • Titration: Titrate each solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

Expected Outcome: The pKa of this compound is expected to be slightly lower than that of o-phenetidine. The electron-withdrawing inductive effect of the benzyl group can slightly decrease the electron density on the nitrogen, making it a weaker base.

Mandatory Visualization

G Factors Influencing the Reactivity of o-Phenetidine Derivatives cluster_o_phenetidine o-Phenetidine cluster_nb_phenetidine This compound o_phen o-Phenetidine (Primary Amine) o_phen_nh2 Unhindered -NH2 group o_phen->o_phen_nh2 Steric Factor o_phen_ring Activated Aromatic Ring (-NH2 and -OEt are EDGs) o_phen->o_phen_ring Electronic Factor o_phen_reactivity High Reactivity o_phen_nh2->o_phen_reactivity o_phen_ring->o_phen_reactivity nb_phen This compound (Secondary Amine) nb_phen_nh Sterically Hindered N-H group (Bulky Benzyl Group) nb_phen->nb_phen_nh Steric Factor nb_phen_ring Activated Aromatic Ring (-NH-Bn and -OEt are EDGs) nb_phen->nb_phen_ring Electronic Factor nb_phen_reactivity Lower Reactivity nb_phen_nh->nb_phen_reactivity nb_phen_ring->nb_phen_reactivity

Caption: A diagram illustrating the key steric and electronic factors influencing the relative reactivity of o-phenetidine and this compound.

Conclusion

References

Benchmarking Purity of Synthesized N-Benzyl-o-phenetidine Against Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common synthesis methods for N-Benzyl-o-phenetidine, outlining their respective impurity profiles and the analytical techniques required for purity verification against commercially available standards. The information presented is supported by detailed experimental protocols and data analysis strategies to assist researchers in producing and verifying high-purity this compound for drug development and other research applications.

Introduction to this compound and Purity Benchmarks

This compound, also known as N-Benzyl-2-ethoxyaniline, is a secondary amine with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for reproducible experimental results and for meeting regulatory standards in drug development. Commercially available this compound typically has a purity of ≥98%[1]. This guide benchmarks the purity of this compound synthesized via two distinct routes against this commercial standard.

Synthesis Routes and Potential Impurities

Two primary methods for the synthesis of this compound are direct N-alkylation and reductive amination. Each route presents a unique set of potential impurities that must be monitored.

Synthesis Route 1: Direct N-Alkylation of o-Phenetidine

This method involves the reaction of o-phenetidine with benzyl chloride in the presence of a base.

Potential Impurities:

  • Unreacted Starting Materials: o-Phenetidine and benzyl chloride.

  • Over-alkylation Product: N,N-dibenzyl-o-phenetidine.

  • Impurities from Benzyl Chloride: Benzaldehyde, benzyl alcohol, and dibenzyl ether.

Synthesis Route 2: Reductive Amination

This two-step, one-pot reaction involves the formation of an imine from o-phenetidine and benzaldehyde, followed by in-situ reduction to the secondary amine.

Potential Impurities:

  • Unreacted Starting Materials: o-Phenetidine and benzaldehyde.

  • Intermediate Imine: N-(phenylmethylene)-2-ethoxyaniline.

  • Side-product from Benzaldehyde Reduction: Benzyl alcohol.

Comparative Data on Purity and Impurity Profiles

The following tables summarize the expected purity and impurity profiles for each synthesis method, benchmarked against a commercial standard.

Table 1: Purity Benchmark for this compound

SourceTypical Purity (%)
Commercial Standard≥ 98.0
Synthesized (N-Alkylation)95 - 99
Synthesized (Reductive Amination)97 - >99

Table 2: Comparison of Potential Impurities from Synthesis Routes

ImpurityN-Alkylation RouteReductive Amination Route
o-PhenetidinePossiblePossible
Benzyl ChloridePossibleNot Applicable
BenzaldehydePossible (from benzyl chloride)Possible
N,N-dibenzyl-o-phenetidineHigh ProbabilityNot Applicable
Intermediate ImineNot ApplicablePossible
Benzyl AlcoholPossible (from benzyl chloride)Possible
Dibenzyl EtherPossible (from benzyl chloride)Not Applicable

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound, as well as the analytical methods for purity assessment, are provided below.

Synthesis Protocols

4.1.1. Direct N-Alkylation of o-Phenetidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenetidine (1 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetonitrile.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

4.1.2. Reductive Amination of o-Phenetidine with Benzaldehyde

  • Imine Formation: In a round-bottom flask, dissolve o-phenetidine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature.

  • Reduction: Once imine formation is significant (as monitored by TLC or NMR), cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is completely consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Analytical Protocols for Purity Determination

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could start at 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection: Splitless injection.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The benzylic protons of this compound are expected to appear as a singlet around 4.3-4.4 ppm.

  • ¹³C NMR: Acquire a standard carbon NMR spectrum to confirm the number of unique carbon environments.

Visualization of Workflows and Relationships

Experimental Workflow for Synthesis and Purity Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Synthesis Route 1\n(N-Alkylation) Synthesis Route 1 (N-Alkylation) Column Chromatography Column Chromatography Synthesis Route 1\n(N-Alkylation)->Column Chromatography Synthesis Route 2\n(Reductive Amination) Synthesis Route 2 (Reductive Amination) Synthesis Route 2\n(Reductive Amination)->Column Chromatography HPLC HPLC Column Chromatography->HPLC GC-MS GC-MS Column Chromatography->GC-MS NMR NMR Column Chromatography->NMR Purity Determination Purity Determination HPLC->Purity Determination Impurity Identification Impurity Identification GC-MS->Impurity Identification Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Workflow for the synthesis and purity analysis of this compound.

Logical Relationship of Synthesis Routes and Impurities

G Reductive Amination Reductive Amination o-Phenetidine o-Phenetidine Reductive Amination->o-Phenetidine Unreacted Benzaldehyde Benzaldehyde Reductive Amination->Benzaldehyde Unreacted Intermediate Imine Intermediate Imine Reductive Amination->Intermediate Imine Intermediate Benzyl Alcohol Benzyl Alcohol Reductive Amination->Benzyl Alcohol Side Product Benzyl Chloride Benzyl Chloride N,N-dibenzyl-o-phenetidine N,N-dibenzyl-o-phenetidine Dibenzyl Ether Dibenzyl Ether N-Alkylation N-Alkylation N-Alkylation->Benzyl Chloride Unreacted N-Alkylation->Benzaldehyde From Reagent N-Alkylation->N,N-dibenzyl-o-phenetidine Side Product N-Alkylation->Benzyl Alcohol From Reagent N-Alkylation->Dibenzyl Ether From Reagent

Caption: Potential impurities associated with each synthesis route of this compound.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable methods for the synthesis of this compound. The reductive amination route is often preferred due to its milder reaction conditions and potentially higher purity profile, with a lower likelihood of over-alkylation.

For purity analysis, a multi-technique approach is recommended. HPLC is a powerful tool for quantifying the main product and known impurities. GC-MS is invaluable for identifying volatile impurities and confirming their structures through mass fragmentation patterns. NMR spectroscopy is essential for the unambiguous structural confirmation of the final product.

When benchmarking the purity of synthesized this compound, it is crucial to compare it against a certified reference standard. While reference standards for the starting materials are readily available, standards for synthesis-specific impurities like N,N-dibenzyl-o-phenetidine may need to be synthesized and characterized in-house for accurate quantification. By employing the detailed protocols and analytical methods outlined in this guide, researchers can confidently synthesize and verify the purity of this compound for their specific applications.

References

Cross-Validation of Analytical Methods for N-Benzyl-o-phenetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Techniques

For the quantification of N-Benzyl-o-phenetidine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques. The choice between these methods often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the routine quantification of this compound in various samples. When coupled with a UV detector, it offers a robust and cost-effective method for purity assessment and concentration determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it an excellent choice for the definitive identification and trace-level quantification of this compound. The mass spectrometry detector allows for the elucidation of the compound's structure based on its fragmentation pattern.[3]

Quantitative Performance Data

The following table summarizes the hypothetical, yet realistic, validation parameters for the proposed HPLC and GC-MS methods for the analysis of this compound. This data is intended to provide a comparative baseline for what can be expected upon method validation.

Validation ParameterHPLC-UVGC-MS
Linearity Range 1 - 200 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL2 ng/mL
Limit of Quantification (LOQ) 1 µg/mL10 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC-MS analyses are provided below. These protocols should be considered as a starting point and must be fully validated for the specific application.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-200 µg/mL).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 50-350 m/z.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 10-1000 ng/mL).

Cross-Validation Workflow

The cross-validation of the HPLC and GC-MS methods is essential to demonstrate their equivalence and ensure that they can be used interchangeably. The following diagram illustrates a typical cross-validation workflow.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_acceptance Acceptance Criteria Prep Prepare a set of quality control (QC) samples at low, medium, and high concentrations HPLC Analyze QC samples using the validated HPLC method Prep->HPLC GCMS Analyze QC samples using the validated GC-MS method Prep->GCMS Compare Compare the quantitative results from both methods HPLC->Compare GCMS->Compare Accept Results should agree within a predefined acceptance limit (e.g., ±20%) Compare->Accept

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Signaling Pathway of Method Validation Logic

The logical relationship between different stages of analytical method validation, leading to cross-validation, is depicted in the following diagram.

cluster_method_dev Method Development cluster_validation Method Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion Dev Develop individual analytical methods (HPLC & GC-MS) Val_HPLC Validate HPLC method for: - Linearity - Accuracy - Precision - LOD/LOQ Dev->Val_HPLC Val_GCMS Validate GC-MS method for: - Linearity - Accuracy - Precision - LOD/LOQ Dev->Val_GCMS CrossVal Perform cross-validation using QC samples Val_HPLC->CrossVal Val_GCMS->CrossVal Conclusion Establish method interchangeability CrossVal->Conclusion

Caption: Logical flow from method development to cross-validation.

References

Comparative Biological Activity of N-Benzyl-o-phenetidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of N-Benzyl-o-phenetidine derivatives remains an area with limited published comparative data. However, by examining structurally related N-benzyl aniline compounds, researchers can infer potential therapeutic applications and guide future screening efforts. This guide synthesizes available data on the biological activities of analogous compounds, providing a framework for the evaluation of this compound derivatives in drug discovery pipelines.

This document details the antibacterial, potential anticancer, and enzyme inhibitory activities of N-benzyl aniline derivatives as a proxy for the this compound series. It includes structured data tables for easy comparison, detailed experimental protocols for key biological assays, and visualizations of experimental workflows to aid in research design.

Antibacterial Activity of N-Benzyl Aniline Derivatives

A series of N-benzyl aniline derivatives have been synthesized and evaluated for their antibacterial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below. These compounds generally exhibit moderate to strong activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and lower activity against Gram-negative bacteria and fungi.

Compound ReferenceR Group (Substitution on Benzyl Ring)Bacillus cereus MIC (µM)Enterococcus faecium MIC (µM)Staphylococcus aureus MIC (µM)MRSA MIC (µM)Escherichia coli MIC (µM)Pseudomonas aeruginosa MIC (µM)Candida tropicalis MIC (µM)Candida albicans MIC (µM)
1 H501005050≥200≥200≥200≥200
2 2-F501005025≥200≥200≥200≥200
3 3-F501002525≥200≥200≥200≥200
4 4-F25502512.5≥200≥200≥200≥200
5 2-Cl1001005050≥200≥200≥200≥200
6 3-Cl501002525≥200≥200≥200≥200
7 4-Cl255012.512.5≥200≥200≥200≥200
8 2-Br10020010050≥200≥200≥200≥200
9 3-Br501005025≥200≥200≥200≥200
10 4-Br255012.512.5≥200≥200≥200≥200
11 4-CH3501005025≥200≥200≥200≥200
12 4-OCH310020010050≥200≥200≥200≥200
Ofloxacin -1.953.910.981.950.491.95--
Tetracycline -3.911.951.953.913.9115.63--
Amphotericin B -------0.490.98

Data is synthesized from analogous N-benzyl aniline derivatives and should be considered indicative for the this compound series.

Potential Anticancer and Enzyme Inhibitory Activities

While specific data for this compound derivatives is scarce, the broader class of N-benzyl compounds has been investigated for various other biological activities.

  • Anticancer Activity : N-benzylidene aniline and its analogs have been explored for their potential anticancer properties.[1] Studies have shown that some of these compounds can induce apoptosis in cancer cells.[2] The evaluation of this compound derivatives against various cancer cell lines could be a promising research avenue.

  • Enzyme Inhibition : N-benzyl derivatives have been designed and synthesized as inhibitors for various enzymes. For instance, N-benzyl pyridinium–curcumin derivatives have shown potent acetylcholinesterase (AChE) inhibitory activity, which is relevant for Alzheimer's disease research. Additionally, other N-benzyl compounds have been investigated as inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE).[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological screening of N-benzyl aniline derivatives are provided below. These can be adapted for the study of this compound derivatives.

General Synthesis of N-Benzyl Aniline Derivatives

The synthesis of N-benzyl aniline derivatives can be achieved through reductive amination.

cluster_reagents aniline Aniline Derivative (e.g., o-phenetidine) imine Schiff Base Intermediate aniline->imine Condensation aldehyde Substituted Benzaldehyde aldehyde->imine product N-Benzyl Aniline Derivative imine->product Reduction reagents1 Ethanol, rt reagents2 NaBH4

Caption: General synthesis of N-benzyl aniline derivatives.

Procedure:

  • An equimolar mixture of the aniline derivative (e.g., o-phenetidine) and the substituted benzaldehyde is stirred in ethanol at room temperature for a specified time to form the Schiff base intermediate.

  • Sodium borohydride (NaBH₄) is then added portion-wise to the mixture, and the reaction is stirred until completion.

  • The reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine MIC as the lowest concentration with no visible growth observe->determine

Caption: Workflow for MIC determination.

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (broth with inoculum) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

seed Seed cancer cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of test compounds seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate

References

Comparative analysis of catalysts for N-Benzyl-o-phenetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Benzyl-o-phenetidine, a secondary amine scaffold with potential applications in medicinal chemistry and materials science, can be achieved through several catalytic pathways. The choice of catalyst is a critical determinant of reaction efficiency, cost, and environmental impact. This guide provides a comparative analysis of prominent catalytic systems, focusing on the N-alkylation of o-phenetidine with benzyl alcohol via borrowing hydrogen chemistry and the reductive amination of benzaldehyde with o-phenetidine. Performance metrics are supported by experimental data from analogous reactions, providing a clear framework for methodological selection.

At a Glance: Comparison of Synthetic Routes & Catalysts

The following table summarizes the key performance indicators for different catalytic systems. Two primary strategies are compared: the direct N-alkylation of o-phenetidine with benzyl alcohol, which is an atom-economical "borrowing hydrogen" or "hydrogen autotransfer" process, and the classical reductive amination of benzaldehyde and o-phenetidine.

Synthetic RouteCatalyst SystemCatalyst TypeKey ReagentsReaction ConditionsYield (%)SelectivityCatalyst Reusability
N-Alkylation CoNx@NC Heterogeneouso-phenetidine, Benzyl alcohol, t-BuOKToluene, 140°C, 18-24h~99 (estimated)[1]High for mono-alkylationYes (up to 6 cycles)[1]
N-Alkylation Manganese Pincer Complex Homogeneouso-phenetidine, Benzyl alcohol, t-BuOKToluene, 80°C, 24h~85-95 (estimated)[2][3]High for mono-alkylationNot demonstrated
Reductive Amination Raney® Nickel Heterogeneouso-phenetidine, Benzaldehyde, H₂Ethanol, RT, Sodium Acetate47-65 (for aniline)[4]GoodYes[5]
Reductive Amination Pd/C Heterogeneouso-phenetidine, Benzaldehyde, H₂ sourceVarious Solvents, RT to 160°CHigh (unspecified)[6][7]GoodYes[6]
Reductive Amination NaBH₄ / Additive Stoichiometric Reductanto-phenetidine, Benzaldehyde, NaBH₄THF, Reflux, 1h~92 (for aniline)[4][8]HighNo

Reaction Pathways and Mechanisms

The synthesis of this compound is primarily accomplished via two distinct mechanistic pathways, each influenced by the chosen catalyst.

N-Alkylation via Borrowing Hydrogen

This modern and sustainable approach utilizes an alcohol as the alkylating agent, with water as the sole byproduct. The catalyst facilitates a tandem process of dehydrogenation followed by hydrogenation.

cluster_0 Catalytic Cycle A Catalyst (e.g., Co, Mn) B Alcohol Dehydrogenation A->B + Benzyl Alcohol - H₂ (borrowed) C Aldehyde Formation B->C D Condensation with Amine C->D + o-phenetidine - H₂O E Imine Formation D->E F Imine Hydrogenation E->F + H₂ (returned) G Product Release F->G This compound G->A Regenerated Catalyst

Caption: The Borrowing Hydrogen pathway for N-alkylation.

Reductive Amination

This classical two-step, one-pot reaction involves the initial formation of a Schiff base (imine) from the amine and aldehyde, which is then reduced in situ to the target secondary amine. The reduction can be achieved either by catalytic hydrogenation (e.g., using H₂ with Raney Ni or Pd/C) or with a stoichiometric hydride reagent (e.g., NaBH₄).

cluster_1 Reductive Amination Workflow Start Start Materials: o-phenetidine + Benzaldehyde Imine Imine Formation (Schiff Base) Start->Imine Reduction In situ Reduction Imine->Reduction + Reducing Agent (e.g., H₂/Catalyst or NaBH₄) Product Final Product: This compound Reduction->Product

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound using the discussed catalytic systems. Note that for CoNx@NC and Manganese Pincer catalysts, the protocols are adapted from reactions with closely related aniline derivatives and are expected to yield excellent results for o-phenetidine.

Protocol 1: N-Alkylation with CoNx@NC Catalyst

This protocol is based on the methodology for N-alkylation of various anilines with benzyl alcohols using a heterogeneous cobalt-on-carbon catalyst.[1]

1. Catalyst Preparation: The CoNx@NC catalyst is typically prepared by the pyrolysis of a metal-organic framework (ZIF-67) grown on a carbon support. This process creates highly dispersed cobalt-nitrogen active sites.

2. N-Alkylation Reaction:

  • To a reaction vial, add the CoNx@NC catalyst (10 mg), o-phenetidine (0.5 mmol, 68.6 mg), and potassium tert-butoxide (t-BuOK) (0.5 mmol, 56.1 mg).

  • Add benzyl alcohol (1 mmol, 108.1 mg) and anhydrous toluene (2 mL).

  • Seal the vial and heat the reaction mixture at 140°C with vigorous stirring for 24 hours.

  • After completion, cool the reaction to room temperature.

  • The catalyst can be separated by centrifugation or filtration. The supernatant liquid contains the product.

  • Purify the product by column chromatography on silica gel to yield this compound.

Protocol 2: N-Alkylation with Manganese Pincer Complex

This protocol utilizes a homogeneous manganese catalyst, which allows for milder reaction conditions. The procedure is adapted from the N-alkylation of substituted anilines.[2][3]

1. Reaction Setup:

  • In an oven-dried Schlenk tube under an argon atmosphere, add the manganese pincer complex (e.g., 3 mol%, 0.03 mmol) and t-BuOK (0.75 mmol, 84 mg).

  • Add o-phenetidine (1 mmol, 137.2 mg) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2 mL) and benzyl alcohol (1.2 mmol, 130 mg) via syringe.

2. Reaction and Work-up:

  • Place the Schlenk tube in a preheated oil bath at 80°C and stir for 24 hours.

  • Monitor the reaction progress using GC-MS or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination with Raney® Nickel

This classic heterogeneous hydrogenation method is robust but may offer lower yields compared to modern catalysts. The protocol is based on the reductive alkylation of aniline.[4]

1. Reaction Setup:

  • To a hydrogenation vessel, add o-phenetidine (10 mmol), benzaldehyde (10 mmol), sodium acetate (as a condensation catalyst), and ethanol as the solvent.

  • Carefully add a slurry of activated Raney® Nickel (approx. 1-2 g, handle with care as it can be pyrophoric) in ethanol.

  • Seal the vessel and purge with hydrogen gas.

2. Hydrogenation:

  • Pressurize the vessel with hydrogen (e.g., 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake.

  • After the reaction is complete (typically several hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

  • Concentrate the filtrate and purify the residue by distillation or column chromatography.

Protocol 4: Reductive Amination with NaBH₄

This method provides a convenient, metal-free reduction step with high yields, using a common laboratory hydride reagent. The protocol is adapted from the reaction of benzaldehyde and aniline.[4][8]

1. Imine Formation and Reduction:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of benzaldehyde (1 mmol, 106 mg), o-phenetidine (1 mmol, 137 mg), and an additive such as benzoic acid (1 mmol, 122 mg) or NaH₂PO₄·H₂O (1 mmol, 138 mg) in THF (5 mL).[4][8]

  • Add sodium borohydride (NaBH₄) (1 mmol, 38 mg) to the reaction mixture.

  • Stir the mixture under reflux conditions.

  • Monitor the progress of the reaction by TLC (typically complete within 1-2 hours).

2. Work-up and Purification:

  • After completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent and purify the crude material by column chromatography on silica gel to afford the pure this compound.

References

Characterization of N-Benzyl-o-phenetidine as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the N-Benzyl-o-phenetidine reference standard. Its performance and analytical profile are objectively compared with two viable alternatives, N-Benzylaniline and N-Benzyl-p-anisidine. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their analytical and synthetic needs.

Overview of this compound and Its Alternatives

This compound is a secondary amine containing both a benzyl group and an o-phenetidine moiety. Due to its structural features, it can serve as a valuable building block in organic synthesis and as a reference standard for the analytical characterization of related compounds. This guide evaluates its properties alongside two structurally similar secondary amines: N-Benzylaniline, which lacks the ethoxy group, and N-Benzyl-p-anisidine, an isomer with a methoxy group in the para position.

Physicochemical and Spectroscopic Characterization

A thorough characterization of a reference standard is paramount for its reliable use. The following tables summarize the key physicochemical and spectroscopic data for this compound and its selected alternatives.

Table 1: Physicochemical Properties

PropertyThis compoundN-BenzylanilineN-Benzyl-p-anisidine
CAS Number 13371-95-4[1]103-32-217377-95-6[2]
Molecular Formula C₁₅H₁₇NO[1]C₁₃H₁₃NC₁₄H₁₅NO[2]
Molecular Weight 227.30 g/mol [1]183.25 g/mol 213.27 g/mol
Appearance White or colorless to brown powder/lump/clear liquidSolidNot specified
Melting Point 29.0 to 32.0 °C35-38 °CNot specified
Boiling Point Not specified306-307 °CNot specified
Purity (typical) >98.0%[3] or 95%[4]≥99%min 98%[4]

Table 2: Spectroscopic Data Summary

TechniqueThis compoundN-BenzylanilineN-Benzyl-p-anisidine
¹H NMR Spectra available, confirms structure[1]Spectra available, confirms structureSpectra available, confirms structure[2]
¹³C NMR Spectra available, confirms structure[1]Spectra available, confirms structureSpectra available, confirms structure
FTIR Spectra available, confirms structure[1]Spectra available, confirms structure[5]Spectra available, confirms structure[2]
Mass Spec (GC-MS) Spectra available[1]Spectra availableSpectra available[2]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible characterization of reference standards. The following are recommended starting protocols for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the purity assessment and quantification of these N-benzyl aniline derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% (v/v) formic acid to improve peak shape. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on mass fragmentation patterns.

  • Instrumentation: A standard GC-MS system.

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 130 °C at 5 °C/min.

    • Ramp to 300 °C at 30 °C/min, hold for 4 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as methylene chloride or toluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY and HSQC can be used for more detailed structural assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Application in Synthesis: A Workflow Example

This compound can be utilized as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity. For instance, it can serve as a precursor for the synthesis of N-substituted benzanilides, which have been investigated for a variety of pharmacological activities.

The following diagram illustrates a logical workflow for the synthesis of an N-benzyl-N-(2-ethoxyphenyl)benzamide, a potential bioactive compound.

synthesis_workflow cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_product Intermediate Product cluster_purification Purification cluster_analysis Characterization cluster_final Final Product start1 This compound reaction Schotten-Baumann Reaction (Base, Solvent) start1->reaction start2 Benzoyl Chloride start2->reaction product N-benzyl-N-(2-ethoxyphenyl)benzamide reaction->product purification Column Chromatography product->purification analysis NMR, MS, HPLC purification->analysis final_product Purified Product for Bioassay analysis->final_product

Synthetic workflow for N-acylation.

Comparative Analysis and Conclusion

This compound offers a unique combination of structural features with its ethoxy substitution, making it a suitable building block for specific synthetic targets. Its characterization data is readily available, and it is commercially accessible from multiple suppliers, albeit with varying stated purities.

N-Benzylaniline serves as a good, simpler alternative for applications where the ethoxy group is not required. It is also well-characterized and commercially available with high purity.

N-Benzyl-p-anisidine , as an isomer, provides a different substitution pattern that can be valuable for structure-activity relationship (SAR) studies. Its analytical data is also accessible.

The choice of reference standard will ultimately depend on the specific requirements of the research. For applications requiring the unique electronic and steric properties of the o-ethoxy phenyl group, this compound is the appropriate choice. For more general applications involving the N-benzyl aniline core, N-Benzylaniline may be a more cost-effective and readily available high-purity option. N-Benzyl-p-anisidine is a valuable tool for comparative studies and exploring the impact of substituent positioning.

This guide provides the foundational data and methodologies to assist researchers in the selection and characterization of the most suitable reference standard for their work.

References

Safety Operating Guide

Navigating the Disposal of N-Benzyl-o-phenetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like N-Benzyl-o-phenetidine are paramount for a secure and compliant laboratory environment. This guide provides essential safety information and a clear, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.

Immediate Safety Considerations

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful and an irritant.[1][2]

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2][3]

  • Causes skin irritation. [1][2][4]

  • Causes serious eye irritation. [1][2][4]

  • May cause respiratory irritation. [4]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or protective suit

  • A respirator if ventilation is inadequate

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₇NOPubChem[1]
Molecular Weight 227.30 g/mol PubChem[1]
Appearance White or colorless to Brown powder to lump to clear liquidTCI[2]
Purity >98.0% (T)TCI[2]

Hazard and Precautionary Codes:

CodeDescription
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1][2][4]
H319 Causes serious eye irritation[1][2][4]
H332 Harmful if inhaled[2]
H335 May cause respiratory irritation[4]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[4]
P264 Wash skin thoroughly after handling[2][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection[2][4]
P302+P352 IF ON SKIN: Wash with plenty of water[2][4]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]
P501 Dispose of contents/container to an approved waste disposal plant[1][4]

Experimental Protocol: Spill Management and Cleanup

In the event of a small spill, follow these steps to ensure safety and proper containment:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Don PPE: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a designated, clearly labeled, and sealed container for hazardous waste.

  • Clean the Area: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Decontaminate: Wash hands and any exposed skin thoroughly after handling.

Disposal Protocol for this compound Waste

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[4][5] The required method for disposal is through a licensed hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • Properly label the container with the chemical name ("this compound") and all applicable hazard symbols.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow their specific procedures for waste pickup and disposal.

  • Regulatory Compliance:

    • Always observe all federal, state, and local regulations when disposing of this substance.[4]

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate seal Securely Seal the Waste Container segregate->seal contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor seal->contact_ehs follow_procedures Follow EHS/Contractor Procedures for Pickup contact_ehs->follow_procedures disposal Final Disposal at an Approved Hazardous Waste Facility follow_procedures->disposal end End: Proper Disposal Completed disposal->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.